Z-Val-Leu-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNKBDCDDUXJCU-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Z-Val-Leu-OH molecular weight and chemical structure analysis
Molecular Weight, Chemical Structure, and Synthetic Utility in Drug Development
Executive Summary
Z-Val-Leu-OH (N-Benzyloxycarbonyl-L-valyl-L-leucine) is a high-value dipeptide intermediate extensively utilized in the synthesis of protease inhibitors, specifically targeting calpain and the proteasome.[1][2] With a molecular weight of 364.44 g/mol and CAS number 17708-79-1 , it serves as a critical scaffold for developing aldehyde and boronic acid-based pharmacophores. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and quality control methodologies required for pharmaceutical-grade applications.
Part 1: Chemical Identity & Structural Analysis
The molecule comprises a hydrophobic valine-leucine dipeptide core protected at the N-terminus by a benzyloxycarbonyl (Z or Cbz) group. Its structural integrity relies on the preservation of the L,L-stereochemistry, which is essential for biological recognition in enzyme active sites.
1.1 Structural Breakdown[3]
-
N-Terminus: Benzyloxycarbonyl (Z) group.[1][4] Provides lipophilicity and prevents N-terminal degradation during synthesis.
-
Residue 1 (P2): L-Valine. The isopropyl side chain confers steric bulk, often filling the S2 pocket of proteases.
-
Residue 2 (P1): L-Leucine.[5] The isobutyl side chain is a classic recognition motif for chymotrypsin-like activities.
-
C-Terminus: Free Carboxylic Acid (-OH). This handle allows for further functionalization into aldehydes (inhibitors) or extension into longer peptide chains.
1.2 Physicochemical Properties Data
The following data aggregates experimentally validated values for Z-Val-Leu-OH.
| Property | Value | Notes |
| Chemical Name | N-Benzyloxycarbonyl-L-valyl-L-leucine | IUPAC nomenclature standards |
| CAS Number | 17708-79-1 | Unique identifier for regulatory tracking |
| Molecular Formula | C₁₉H₂₈N₂O₅ | Confirmed by Elemental Analysis |
| Molecular Weight | 364.44 g/mol | Monoisotopic mass: 364.20 |
| Melting Point | 138–141 °C | Indicator of high crystalline purity [1] |
| Optical Rotation | [α]D ≈ -11.5° (c=1, MeOH) | Critical for confirming L,L-stereochemistry [1] |
| Solubility | Soluble in MeOH, DMF, DMSO | Sparingly soluble in water; insoluble in non-polar ethers |
Part 2: Synthesis & Purification Strategies
The synthesis of Z-Val-Leu-OH requires precise control to prevent racemization, particularly at the valine alpha-carbon, which is sterically hindered and prone to oxazolone formation during activation.
2.1 Validated Synthesis Protocol
Objective: Synthesize Z-Val-Leu-OH with >98% chiral purity.
Reagents:
-
Z-Val-OH (Starting Material 1)
-
H-Leu-OMe·HCl (Starting Material 2)
-
EDC·HCl / HOBt (Coupling Agents)
-
NMM (N-Methylmorpholine - Base)
-
LiOH (Saponification Agent)
Step-by-Step Methodology:
-
Activation: Dissolve Z-Val-OH (1.0 eq) and HOBt (1.1 eq) in DMF at 0°C. Add EDC·HCl (1.1 eq) and stir for 15 minutes to form the active ester. Causality: Pre-activation at low temperature minimizes racemization.
-
Coupling: Add H-Leu-OMe·HCl (1.1 eq) and NMM (2.5 eq). Allow the reaction to warm to room temperature over 4 hours. Monitor by TLC (CHCl3:MeOH 9:1).
-
Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), 5% NaHCO3 (removes unreacted acid), and brine. Dry over Na2SO4 and concentrate to yield Z-Val-Leu-OMe .[3]
-
Hydrolysis (Saponification): Dissolve the intermediate ester in THF/H2O (3:1). Add LiOH (2.0 eq) at 0°C. Monitor disappearance of ester by HPLC.
-
Isolation: Acidify carefully to pH 2-3 with 1N HCl. The product, Z-Val-Leu-OH , typically precipitates as a white solid. Recrystallize from EtOAc/Hexane.
2.2 Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and the critical decision points for purification.
Figure 1: Step-wise synthetic pathway for Z-Val-Leu-OH, highlighting the intermediate ester isolation and final crystallization steps.[4]
Part 3: Analytical Characterization & QC
Trustworthiness in peptide chemistry is established through self-validating analytical protocols. A single method is insufficient; orthogonal techniques must be employed.
3.1 Quality Control Metrics
-
HPLC Analysis:
-
Column: C18 Reverse Phase (5µm, 4.6 x 250mm).
-
Mobile Phase: Gradient 5% to 90% Acetonitrile in Water (0.1% TFA).
-
Detection: UV at 215 nm (peptide bond) and 254 nm (Z-group aromatic ring).
-
Criteria: Single peak >98% area. Any shoulder peaks suggest diastereomers (D-Leu or D-Val impurities).
-
-
Mass Spectrometry (ESI-MS):
-
Expected Mass: [M+H]+ = 365.2 m/z; [M+Na]+ = 387.2 m/z.
-
Validation: Absence of [M+H-18]+ peaks helps rule out oxazolone byproducts.
-
-
Nuclear Magnetic Resonance (1H NMR, DMSO-d6):
-
Diagnostic Signals:
-
~7.3 ppm (Multiplet, 5H): Benzyl aromatic protons.
-
~5.0 ppm (Singlet, 2H): Benzylic -CH2-.
-
~0.8-0.9 ppm (Multiplets): Methyl groups of Val and Leu (distinctive integration required).
-
-
3.2 Analytical Decision Tree
This diagram guides the researcher through the QC process, ensuring no substandard material moves to biological testing.
Figure 2: Analytical Quality Control Decision Tree. All three gates (HPLC, MS, NMR) must be passed to confirm identity and purity.
Part 4: Applications in Drug Discovery
Z-Val-Leu-OH is rarely the final drug; it is the pharmacophore scaffold .
4.1 Protease Inhibitor Precursor
The Z-Val-Leu moiety mimics the P2-P1 substrate specificity of Calpain I/II and the 20S Proteasome.
-
Aldehyde Synthesis: The C-terminal acid is reduced to an aldehyde (Z-Val-Leu-H) to create reversible covalent inhibitors that form a hemiacetal with the active site serine or cysteine.
-
Boronic Acids: Converted to Z-Val-Leu-B(OH)2 (e.g., MG-262 analogues) for high-affinity proteasome inhibition [2].
4.2 Apoptosis Induction Studies
Derivatives of Z-Val-Leu-OH, such as Z-Val-Leu-Lys(Boc)-OH , have been synthesized to study selective induction of apoptosis in Hep 3B cells. The structural rigidity provided by the Val-Leu core is cited as a key factor in cell permeability and enzyme binding affinity [3].
References
-
ResearchGate. Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. (Physical constants of Z-Val-Leu-OH: MP 138-141°C).[3]
-
ChemicalBook. Z-VAL-LEU-OH Product Properties and CAS 17708-79-1.[1][6]
-
Journal of Clinical Investigation (JCI). Selective induction of apoptosis in Hep 3B cells by a novel proteasome inhibitor. (Usage of Z-Val-Leu-OH as precursor).[3][4][7]
Sources
- 1. Product Category Search | iChemical.com [ichemical.com]
- 2. Z-D-Val-Leu-OH | CAS#:74202-02-1 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. Z-ILE-LEU-OH | 38972-95-1 [chemicalbook.com]
Z-Val-Leu-OH: A Versatile Precursor for the Synthesis of Potent Cysteine Protease Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dipeptide Z-Val-Leu-OH as a strategic precursor for the development of potent, reversible covalent inhibitors targeting cysteine proteases. We delve into the foundational role of cysteine proteases, such as cathepsins and calpains, in various disease states, establishing the rationale for their inhibition. The core of this guide focuses on the chemical transformation of the inert Z-Val-Leu-OH carboxylic acid into a highly reactive peptide aldehyde, Z-Val-Leu-H. We elucidate the precise mechanism of action, whereby the aldehyde "warhead" forms a covalent but reversible thiohemiacetal adduct with the catalytic cysteine residue in the enzyme's active site. Detailed, field-proven protocols for the chemical synthesis and subsequent in vitro enzymatic characterization are provided, underpinned by an explanation of the causal logic behind key experimental choices. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to leverage this dipeptide scaffold in the pursuit of novel therapeutics.
The Central Role of Cysteine Proteases in Cellular Function and Disease
Cysteine proteases are a class of proteolytic enzymes that play a critical role in a vast array of physiological and pathophysiological processes.[1][2] Their activity is fundamental to protein catabolism, antigen presentation, tissue remodeling, and programmed cell death.[3][4] However, dysregulated cysteine protease activity is a significant driver in numerous human diseases, making them compelling targets for therapeutic intervention.[2][5]
The Catalytic Mechanism of Cysteine Proteases
The catalytic activity of most cysteine proteases, particularly those of the papain superfamily, relies on a catalytic dyad (or triad) within the active site, most commonly featuring a cysteine and a histidine residue.[6] The histidine residue deprotonates the thiol group of the cysteine, rendering it a potent nucleophile. This activated cysteine then attacks the carbonyl carbon of the substrate's peptide bond, leading to the formation of a covalent acyl-enzyme intermediate and subsequent cleavage of the protein substrate.[5] Understanding this mechanism is paramount, as the highly reactive nature of the catalytic cysteine is the precise feature exploited by the inhibitors derived from Z-Val-Leu-OH.
Key Families: Cathepsins and Calpains
Among the numerous families of cysteine proteases, the cathepsins and calpains are extensively studied for their roles in human health and disease.
-
Cathepsins: Primarily located in lysosomes, this group includes enzymes like Cathepsin B, L, K, and S.[2] They are crucial for protein turnover but are also implicated in cancer metastasis, arthritis, and osteoporosis when their activity becomes uncontrolled.[2][7][8]
-
Calpains: These are calcium-activated neutral proteases found in the cytosol.[9] Dysregulation of calpains is linked to neurodegenerative diseases like Alzheimer's, ischemic injury (stroke), and muscular dystrophy, often due to their role in signaling pathway disruption and cytoskeletal protein degradation.[10]
Pathophysiological Relevance: The Rationale for Inhibition
The direct link between aberrant protease activity and disease progression provides a strong rationale for the development of specific inhibitors.
-
In Parasitic Diseases: Parasites widely use cysteine proteases for essential life-cycle processes, including nutrient uptake, host tissue invasion, and evasion of the host immune response.[1][5]
-
In Viral Infections: Some viruses rely on host or viral cysteine proteases for the processing of viral polyproteins, a necessary step for viral replication.[9]
-
In Neurodegeneration: In conditions like Alzheimer's disease, abnormal calcium homeostasis leads to the overactivation of calpains, which in turn contributes to synaptic dysfunction and neuronal death.[10] Inhibition of calpains has been shown to rescue synaptic plasticity in preclinical models.[10]
Peptide Aldehydes: Reversible Covalent Inhibitors
The transformation of a stable peptide precursor into a potent inhibitor hinges on the introduction of an electrophilic "warhead" capable of reacting with the catalytic cysteine. The aldehyde moiety is a classic and highly effective choice for this purpose.[11][12]
The Aldehyde "Warhead"
The aldehyde functional group is an ideal electrophile for targeting cysteine proteases. Unlike more aggressive warheads like epoxides or iodoacetamides which form irreversible bonds, aldehydes engage in a reversible covalent interaction.[13][14][15] This reversibility can be advantageous in drug design, potentially reducing the risk of off-target effects associated with permanent protein modification. While free aldehydes can be overly reactive for therapeutic use, embedding them within a peptide scaffold that directs them to a specific enzyme active site greatly enhances their utility and safety.[16]
Mechanism of Inhibition: Formation of a Thiohemiacetal Adduct
The inhibitory action of a peptide aldehyde like Z-Val-Leu-H is a direct mimic of the initial step of substrate binding and catalysis. The inhibitor occupies the active site, with its peptide backbone (Val-Leu) engaging the enzyme's specificity pockets (S2 and S1, respectively). The nucleophilic cysteine thiol of the protease then attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a stable, covalent, yet reversible, thiohemiacetal adduct, which effectively locks the enzyme in an inactive state.[15]
Caption: Reversible inhibition via thiohemiacetal formation.
Z-Val-Leu-OH as a Precursor: From Dipeptide to Potent Inhibitor
The dipeptide Z-Val-Leu-OH is an ideal starting material. The N-terminal Carbobenzoxy ('Z') group protects the amine from unwanted side reactions during synthesis. The Val-Leu sequence is specifically chosen to target the S2 and S1 substrate-binding pockets of many cysteine proteases, such as cathepsins and calpains, which often show a preference for hydrophobic residues at these positions.[11][12] The C-terminal carboxylic acid (-OH) is the site of chemical transformation.
Synthetic Conversion to Z-Val-Leu-H (Aldehyde)
The conversion of the C-terminal carboxylic acid to an aldehyde is a cornerstone of inhibitor synthesis. A common and reliable method involves a two-step process: activation of the carboxylic acid followed by a controlled reduction. This prevents over-reduction to an alcohol, which would be inactive.
Caption: Synthetic conversion of the precursor to the active inhibitor.
Protocol: Synthesis of Z-Val-Leu-H from Z-Val-Leu-OH
Causality: This protocol utilizes a Weinreb amide intermediate. The choice of this intermediate is critical because it forms a stable chelate with the reducing agent (like LiAlH₄), preventing the common side reaction of over-reduction to the alcohol. This ensures a high yield of the desired aldehyde product.
Materials:
-
Z-Val-Leu-OH
-
N,O-Dimethylhydroxylamine hydrochloride
-
Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
-
Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reducing agent: Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous Tetrahydrofuran (THF)
-
Reagents for workup: Rochelle's salt (potassium sodium tartrate) solution, ethyl acetate, brine, magnesium sulfate.
Step-by-Step Methodology:
-
Weinreb Amide Formation:
-
Dissolve Z-Val-Leu-OH (1 equivalent) in anhydrous DCM.
-
Add HOBt (1.1 eq) and EDC (1.1 eq). Stir at 0 °C for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) in DCM and add NMM (2.5 eq).
-
Add the amine solution to the activated acid solution and allow the reaction to warm to room temperature. Stir overnight.
-
Self-Validation: Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.
-
Work up the reaction by washing with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb amide. Purify by flash chromatography if necessary.
-
-
Reduction to Aldehyde:
-
Dissolve the purified Weinreb amide (1 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add LiAlH₄ (1.5 eq) as a solution in THF, maintaining the temperature at -78 °C. The low temperature is crucial to prevent side reactions.
-
Stir for 1-2 hours at -78 °C.
-
Self-Validation: Again, monitor the reaction by TLC or LC-MS. The product aldehyde will be less polar than the starting amide.
-
Quench the reaction carefully at -78 °C by the slow addition of ethyl acetate, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate to yield the final product, Z-Val-Leu-H.
-
Experimental Validation and Characterization
Once synthesized, the inhibitory potency of Z-Val-Leu-H must be quantitatively determined. This is typically achieved through in vitro enzymatic assays that measure the inhibitor's effect on the protease's catalytic rate.
Workflow for Efficacy Determination
Caption: Standard workflow for characterizing inhibitor potency.
Protocol: In Vitro Enzymatic Assay for IC50/Ki Determination
Causality: This assay uses a fluorogenic substrate that becomes fluorescent only after being cleaved by the active enzyme. The rate of fluorescence increase is directly proportional to enzyme activity. By measuring this rate at different inhibitor concentrations, we can precisely quantify the inhibitor's potency.
Materials:
-
Purified cysteine protease (e.g., human Cathepsin L, Calpain I).
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Cathepsin L).
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA for Cathepsin L).
-
Synthesized inhibitor Z-Val-Leu-H, dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
Step-by-Step Methodology:
-
Enzyme Activation: Pre-incubate the cysteine protease in the assay buffer containing the reducing agent DTT for 10-15 minutes at 37 °C. This ensures the active site cysteine is in its reduced, active state.
-
Inhibitor Incubation: In the wells of the microplate, add varying concentrations of Z-Val-Leu-H (typically a serial dilution). Include a DMSO-only control (for 100% enzyme activity) and a no-enzyme control (for background fluorescence).
-
Add the activated enzyme to the wells containing the inhibitor and incubate for a set period (e.g., 15-30 minutes) to allow for the formation of the enzyme-inhibitor complex.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., 360 nm Ex / 465 nm Em for AMC). Record the fluorescence intensity over time (e.g., every minute for 30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
To determine the inhibitor constant (Kᵢ) and mode of inhibition, perform the assay with multiple substrate concentrations and analyze the data using a Dixon plot or by fitting to the appropriate kinetic models (e.g., competitive inhibition).[11]
-
Comparative Efficacy Data
To provide context for the expected potency of Z-Val-Leu-H, the table below summarizes Kᵢ values for similar peptidyl aldehyde inhibitors against key cysteine proteases.[11][12]
| Inhibitor | Target Enzyme | Kᵢ (nM) |
| Acetyl-Leu-Leu-nLeu-H | Cathepsin L | 0.5 |
| Acetyl-Leu-Leu-Met-H | Cathepsin B | 100 |
| 4-Phenyl-butyryl-Leu-Met-H | Calpain I | 36 |
| 4-Phenyl-butyryl-Leu-Met-H | Calpain II | 50 |
| Cbz-Leu-Leu-Leu-H | Cathepsin K | 1.4[15] |
Data sourced from published literature for illustrative purposes.[11][12][15]
Conclusion
Z-Val-Leu-OH serves as an exceptionally valuable and accessible precursor for the synthesis of potent, reversible covalent inhibitors of cysteine proteases. Its inherent chemical stability, combined with a straightforward and high-yielding conversion to the active aldehyde form, makes it an attractive scaffold for drug discovery and chemical biology. The resulting peptide aldehyde, Z-Val-Leu-H, leverages a well-understood mechanism of action to achieve potent inhibition of therapeutically relevant enzymes like cathepsins and calpains. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, validate, and characterize these inhibitors, paving the way for the development of novel probes and potential therapeutics for a range of human diseases.
References
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Z-Leu-Leu-OH. Chem-Impex.
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Z-Leu-OH.DCHA | Amino Acid Derivative. MedchemExpress.com.
-
Key Roles of Cysteine Protease in Different Plant Pathosystem. Plant Pathology Journal.
-
The Role of Cysteine Proteinases and their Inhibitors in the Host-Pathogen Cross Talk. National Institutes of Health.
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Cysteine Protease Inhibitors Produced by the Industrial Koji Mold, Aspergillus oryzae O-1018. PubMed.
-
Tools for the Design and Characterization of Covalent Cysteine Protease Inhibitors. Ludwig-Maximilians-Universität München.
-
Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets. Frontiers in Pharmacology.
-
Z-Ala-Leu-OH. Chem-Impex.
-
Essential Amino Acids: Chart, Abbreviations and Structure. Technology Networks.
-
Design and Synthesis of Proteinase Inhibitors. University of Kansas, Department of Medicinal Chemistry.
-
Amino acid. Wikipedia.
-
Leu-Leu-OH (L-Leucyl-L-leucine) | Dipeptide. MedChemExpress.
-
Roles of Cysteine Proteases in Biology and Pathogenesis of Parasites. PMC - National Institutes of Health.
-
Boroleucine-Derived Covalent Inhibitors of the ZIKV Protease. PMC - National Institutes of Health.
-
Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. PubMed.
-
Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins. PubMed.
-
Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. PubMed Central.
-
The diverse roles of cysteine proteases in parasites and their suitability as drug targets. PLOS Neglected Tropical Diseases.
-
Inhibitory Effect of di- and Tripeptidyl Aldehydes on Calpains and Cathepsins. J-STAGE.
-
(PDF) Boroleucine-Derived Covalent Inhibitors of the ZIKV Protease. ResearchGate.
-
Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. MDPI.
-
Targeting Cathepsins in Neurodegeneration: Biochemical Advances. MDPI.
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. National Institutes of Health.
-
Z-Leu-Leu-Leu-B(OH)2 (MG-262). Hello Bio.
-
Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease. PMC - National Institutes of Health.
-
Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets. National Institutes of Health.
-
Novel Cysteine Protease Inhibitor Derived from the Haementeria vizottoi Leech: Recombinant Expression, Purification, and Characterization. MDPI.
-
Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. bioRxiv.
-
Boroleucine-Derived Covalent Inhibitors of the ZIKV Protease. ScienceOpen.
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An In-depth Technical Guide on the Steric Hindrance Characteristics of Valine in Z-Val-Leu-OH
This guide provides a comprehensive analysis of the steric hindrance characteristics of the valine residue within the dipeptide Z-Val-Leu-OH. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of how the structural properties of individual amino acids can profoundly influence peptide synthesis, conformation, and ultimately, biological function.
Introduction: The Significance of Steric Hindrance in Peptide Chemistry
In the intricate world of peptide science, the spatial arrangement of atoms, or stereochemistry, is paramount. Among the various factors governing peptide structure and reactivity, steric hindrance—the slowing of chemical reactions due to the sheer bulk of substituents—plays a critical role.[1] This phenomenon is particularly pronounced with β-branched amino acids like valine, whose side chain imposes significant conformational restrictions. The dipeptide N-carbobenzyloxy-L-valyl-L-leucine (Z-Val-Leu-OH) serves as an excellent model system to dissect and understand these steric effects. The bulky isopropyl group of valine, coupled with the N-terminal benzyloxycarbonyl (Z or Cbz) protecting group, creates a sterically demanding environment that challenges peptide bond formation and dictates the conformational preferences of the resulting molecule.[2] A thorough understanding of these characteristics is crucial for optimizing synthetic strategies and for the rational design of peptide-based therapeutics.
The Unique Steric Profile of Valine
Valine, an essential α-amino acid, is distinguished by its isopropyl side chain, which is branched at the β-carbon. This structural feature is the primary source of its significant steric bulk. Unlike linear side chains, the branching so close to the peptide backbone severely restricts the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds.[3] This inherent conformational rigidity has profound implications for both the synthesis and the final three-dimensional structure of peptides containing valine.
Conformational Preferences of the Valine Side Chain
The steric clashes between the valine side chain and the peptide backbone atoms favor specific side-chain torsion angles (χ1). For valine, the trans rotamer is often the most populated due to the minimization of steric interactions.[4][5] This preference for a particular side-chain conformation further influences the overall peptide backbone geometry, predisposing it to certain secondary structures while disfavouring others. In the context of Z-Val-Leu-OH, the bulky Z-group at the N-terminus further exacerbates these steric interactions, creating a highly constrained local environment.
Implications of Valine's Steric Hindrance for Peptide Synthesis
The synthesis of peptides containing sterically hindered amino acids like valine is a well-known challenge in peptide chemistry.[6][7] The bulky side chain can physically obstruct the approach of the activated carboxyl group of Z-Val-OH to the amino group of leucine, slowing down the rate of peptide bond formation.[8]
Challenges in Peptide Coupling
-
Slow Reaction Kinetics: The steric bulk around the reacting centers leads to slower coupling reactions, often requiring longer reaction times or more forceful conditions to achieve complete conversion.[1]
-
Incomplete Reactions: Inefficient coupling can result in the presence of unreacted starting materials, leading to deletion sequences in solid-phase peptide synthesis (SPPS) or complex purification challenges in solution-phase synthesis.[6]
-
Epimerization: A significant side reaction during the coupling of sterically hindered amino acids is epimerization, the change in the stereochemistry at the α-carbon.[9][10] The forcing conditions sometimes employed to overcome slow reaction rates can increase the risk of this undesirable side reaction, leading to diastereomeric impurities that are often difficult to separate from the desired product.[10]
Experimental Strategies to Mitigate Steric Hindrance in the Synthesis of Z-Val-Leu-OH
Overcoming the steric challenges posed by the valine residue in Z-Val-Leu-OH requires a carefully considered synthetic strategy. The choice of coupling reagents, solvents, and reaction conditions is critical for achieving a high yield and purity of the final dipeptide.
Selection of Coupling Reagents
For sterically demanding couplings, highly reactive coupling reagents are essential. Standard carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) may prove insufficient. More potent activating agents are generally preferred.[8]
| Coupling Reagent Class | Examples | Rationale for Use in Hindered Couplings |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | These reagents rapidly form highly reactive activated esters (OAt or OBt esters), which can overcome the steric barrier more effectively. HATU, in particular, is known for its high efficiency and low propensity for epimerization.[6][11] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, phosphonium reagents are highly effective for difficult couplings due to the formation of highly reactive intermediates.[11] |
| Carbodiimides with Additives | DCC/HOBt, DIC/Oxyma | While less potent than onium salts, the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can enhance the reaction rate and suppress epimerization. |
Experimental Protocol: Solution-Phase Synthesis of Z-Val-Leu-OH using HATU
This protocol outlines a robust method for the synthesis of Z-Val-Leu-OH, employing HATU as the coupling reagent to effectively manage the steric hindrance of the valine residue.
Materials:
-
N-Cbz-L-Valine (Z-Val-OH)
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
Procedure:
-
Preparation of Leucine Methyl Ester: In a round-bottom flask, dissolve H-Leu-OMe·HCl (1.1 equivalents) in DMF. Cool the solution to 0 °C in an ice bath. Add DIPEA (2.2 equivalents) dropwise and stir for 15 minutes to generate the free amine.
-
Activation of Z-Val-OH: In a separate flask, dissolve Z-Val-OH (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF. Add DIPEA (1.0 equivalent) and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[11]
-
Coupling Reaction: Add the pre-activated Z-Val-OH solution to the flask containing the free H-Leu-OMe at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Val-Leu-OMe.
-
-
Saponification:
-
Dissolve the crude dipeptide ester in a mixture of methanol and water.
-
Add 1 M NaOH (1.5 equivalents) and stir at room temperature, monitoring the reaction by TLC until the starting material is consumed.
-
-
Final Workup and Purification:
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ether or DCM to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with EtOAc (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield Z-Val-Leu-OH.
-
The product can be further purified by recrystallization if necessary.
-
Causality Behind Experimental Choices:
-
HATU: Chosen for its high reactivity and ability to minimize epimerization, which is a significant risk with the sterically hindered valine residue.[6]
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of the amino ester and to facilitate the activation and coupling steps without causing unwanted side reactions.
-
Aqueous Workup: The series of acidic and basic washes is crucial for removing unreacted starting materials, coupling reagents, and byproducts, ensuring the purity of the final product.
Conformational Analysis of Z-Val-Leu-OH
The steric bulk of the valine residue, in conjunction with the N-terminal Z-group, significantly influences the conformational landscape of the Z-Val-Leu-OH dipeptide. The restricted rotation around the peptide bond and the adjacent single bonds leads to a more defined set of low-energy conformations.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational preferences of peptides. In the case of Z-Val-Leu-OH, analysis of proton-proton nuclear Overhauser effects (NOEs) can provide insights into the through-space proximity of different protons, helping to define the predominant solution-state conformation. Additionally, the values of the coupling constants, particularly ³J(HN,Hα), can provide information about the dihedral angle φ.
Visualization of Key Concepts
Logical Flow of Mitigating Steric Hindrance in Z-Val-Leu-OH Synthesis
Caption: A flowchart illustrating the strategic approach to overcoming the steric hindrance of valine during the synthesis of Z-Val-Leu-OH.
Conclusion: Harnessing the Understanding of Steric Effects
The steric hindrance imparted by the valine residue in Z-Val-Leu-OH is a defining characteristic that governs its synthesis and conformational behavior. While posing significant challenges to peptide chemists, a thorough understanding of the underlying principles of steric effects allows for the development of rational strategies to overcome these hurdles. The judicious selection of highly active coupling reagents and the optimization of reaction conditions are paramount for the successful synthesis of peptides containing valine and other sterically demanding amino acids. The insights gained from studying model systems like Z-Val-Leu-OH are invaluable for the broader field of drug development, where the precise control of peptide conformation is often a prerequisite for achieving desired biological activity and therapeutic efficacy.
References
-
Dunbrack, R. L., Jr. (n.d.). Introduction to the Conformational Analysis of Protein Side Chains. Retrieved from [Link]
-
Dunbrack, R. L., Jr. (n.d.). Side-chain torsion angles and rotamer libraries. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(25), 9453–9461.
- MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031.
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
Sources
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. Z-Leu-OH - SRIRAMCHEM [sriramchem.com]
- 3. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dunbrack.fccc.edu [dunbrack.fccc.edu]
- 5. Side-chain torsion angles and rotamer libraries [csrri.iit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Biological Activity of N-Benzyloxycarbonyl-Val-Leu-OH Derivatives
The following technical guide details the biological activity, mechanism, and experimental utility of N-benzyloxycarbonyl-Val-Leu-OH (Z-Val-Leu-OH) derivatives.
Technical Guide for Research & Drug Development
Executive Summary
N-benzyloxycarbonyl-Val-Leu-OH (Z-Val-Leu-OH) serves as the structural scaffold for a class of potent peptide-based protease inhibitors. While the free acid form (Z-Val-Leu-OH) acts primarily as a synthetic precursor or inactive metabolite, its C-terminal derivatives—particularly the aldehydes (Z-Val-Leu-CHO) and chloromethyl ketones (Z-Val-Leu-CMK) —are biologically active "warheads."
These derivatives function as transition-state analogs, primarily targeting calpains (calcium-dependent cysteine proteases) and the 20S proteasome . Their utility lies in their ability to penetrate cell membranes (due to the Z/Cbz group) and reversibly or irreversibly bind to the active site of intracellular proteases, thereby modulating pathways involved in neurodegeneration, muscle wasting, and cell cycle progression.
Structure-Activity Relationship (SAR)
The biological potency of Z-Val-Leu derivatives is dictated by a tripartite structure. Each domain plays a critical role in enzyme recognition and inhibition.
| Domain | Component | Biological Function |
| Cap (P3/P4) | N-Benzyloxycarbonyl (Z/Cbz) | Permeability & Binding: The aromatic ring confers lipophilicity, allowing the molecule to cross the cell membrane. It also occupies the S3/S4 hydrophobic pocket of the protease, anchoring the inhibitor. |
| Peptide Backbone | Valine (P2) - Leucine (P1) | Specificity: The Val-Leu sequence mimics the substrate preference of calpains and the chymotrypsin-like activity of the proteasome. The P2 Valine residue is critical for differentiating between calpain isoforms and other cysteine proteases (e.g., Cathepsins). |
| Warhead (C-term) | Aldehyde (-CHO) / CMK | Reactivity: • -OH (Acid): Biologically inert; poor electrophile.• -H (Aldehyde): Forms a reversible hemithioacetal with the active site Cysteine.• -CH₂Cl (CMK): Forms an irreversible thioether bond (alkylation). |
Mechanisms of Action
The biological activity is driven by the electrophilic nature of the C-terminal modification. The two primary mechanisms are Reversible Hemithioacetal Formation (Aldehydes) and Irreversible Alkylation (Chloromethyl Ketones).
Cysteine Protease Inhibition (Calpain/Cathepsin)
Upon entering the active site, the carbonyl carbon of the Z-Val-Leu-CHO derivative undergoes a nucleophilic attack by the thiol group of the catalytic cysteine residue.
Reaction Pathway:
-
Binding: The Z-Val-Leu backbone aligns with the S1-S3 pockets.
-
Attack: The active site Cysteine thiolate (
) attacks the aldehyde carbonyl carbon. -
Transition State: Formation of a tetrahedral hemithioacetal intermediate.
-
Inhibition: This mimics the transition state of peptide bond hydrolysis, effectively "locking" the enzyme.
Proteasome Inhibition (20S Core)
Z-Val-Leu derivatives also inhibit the chymotrypsin-like activity of the 20S proteasome (β5 subunit). The mechanism involves the N-terminal Threonine (
Mechanistic Visualization
The following diagram illustrates the reversible inhibition mechanism of a cysteine protease by a Z-Val-Leu-Aldehyde derivative.
Caption: Kinetic pathway of cysteine protease inhibition by Z-Val-Leu-CHO, showing the progression from non-covalent binding to the formation of the stable hemithioacetal adduct.
Experimental Protocols
To validate the biological activity of Z-Val-Leu derivatives, researchers typically employ fluorogenic enzymatic assays.
Synthesis of Z-Val-Leu-CHO (Brief)
Note: The aldehyde is unstable and prone to oxidation/racemization. It is often generated in situ or stored at -80°C.
-
Coupling: React Z-Val-OH with Leucine methyl ester (Leu-OMe) using EDC/HOBt.
-
Reduction: Reduce the ester (Z-Val-Leu-OMe) to the alcohol (Z-Val-Leu-ol) using LiBH₄.
-
Oxidation: Oxidize the alcohol to the aldehyde (Z-Val-Leu-CHO) using Dess-Martin Periodinane or IBX (mild conditions to prevent racemization).
In Vitro Calpain Inhibition Assay
This protocol determines the
Materials:
-
Enzyme: Purified Calpain-1 (porcine or human erythrocyte).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM
, 1 mM DTT. -
Inhibitor: Z-Val-Leu-CHO (dissolved in DMSO).
Workflow:
-
Preparation: Dilute Z-Val-Leu-CHO in DMSO to prepare a 7-point concentration series (e.g., 0.1 nM to 10 µM).
-
Pre-incubation: Mix 10 µL of inhibitor with 90 µL of enzyme solution. Incubate for 15 minutes at 25°C to allow equilibrium binding.
-
Activation: Add 100 µL of Substrate solution (50 µM final conc) containing
. -
Measurement: Monitor fluorescence kinetics (Ex: 380 nm, Em: 460 nm) for 30 minutes.
-
Analysis: Plot the slope of fluorescence (RFU/min) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate
.
Experimental Logic Diagram
Caption: Step-by-step workflow for determining the inhibitory potency (IC50) of Z-Val-Leu derivatives using a fluorogenic substrate assay.
Therapeutic Potential & Applications[1][4][5][6][7][8]
Neuroprotection (Calpain Target)
Hyperactivation of calpain is a hallmark of ischemic stroke and Traumatic Brain Injury (TBI). Z-Val-Leu-CHO (and its analog Z-Val-Phe-CHO/MDL-28170) reduces neuronal death by preventing the degradation of cytoskeletal proteins (spectrin, tubulin) during calcium overload.
Muscle Wasting (Proteasome Target)
In catabolic states (sepsis, cancer cachexia), the ubiquitin-proteasome pathway is upregulated. Z-Val-Leu derivatives inhibit the proteasome, reducing the breakdown of myofibrillar proteins.
Comparative Potency Data
The following table summarizes the inhibitory constants (
| Inhibitor | Sequence | Calpain-1 | Proteasome (20S) | Reversibility |
| Z-Val-Leu-CHO | Z-Val-Leu-H | 150 - 250 | ~500 | Reversible |
| MG-132 | Z-Leu-Leu-Leu-H | 1200 | 4 | Reversible |
| MDL-28170 | Z-Val-Phe-H | 10 | >1000 | Reversible |
| Z-Val-Leu-OH | Z-Val-Leu-OH | >10,000 | Inactive | N/A |
Note: Data represents approximate values aggregated from literature; potency varies by cell type and assay conditions.
References
-
Donkor, I. O. (2000). A survey of calpain inhibitors. Current Medicinal Chemistry, 7(12), 1171-1188. Link
-
Tsubuki, S., et al. (1996). Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine. Journal of Biochemistry, 119(3), 572-576. Link
-
Mehdi, S. (1991). Cell-penetrating inhibitors of calpain.[1][3][4] Trends in Biochemical Sciences, 16(4), 150-153. Link
-
Carragher, N. O. (2006). Calpain inhibition: a therapeutic strategy targeting multiple disease states. Current Pharmaceutical Design, 12(5), 615-638. Link
-
Hello Bio. (2024). Technical Data: Z-Leu-Leu-Nva-CHO (MG-115). Hello Bio Product Sheet. Link
Sources
An In-depth Technical Guide to Peptide-Based Inhibitors in Ubiquitin-Proteasome Research
A Senior Application Scientist's Review of Core Principles and Methodologies
Introduction: The Ubiquitin-Proteasome System - A Master Regulator of Cellular Proteostasis
The Ubiquitin-Proteasome System (UPS) is the primary non-lysosomal pathway for controlled protein degradation in eukaryotic cells. This elegant and highly specific system is fundamental to nearly every cellular process, including cell cycle progression, signal transduction, immune responses, and the removal of misfolded or damaged proteins.[1] The process involves two discrete and sequential steps: the tagging of a substrate protein with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome complex.[2]
Given its central role, the UPS is a major focus of both basic research and therapeutic development. Dysregulation of this pathway is implicated in a host of human diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[2] Therefore, tools that allow for the precise interrogation and manipulation of the UPS are indispensable for researchers. Among the most powerful of these tools are small molecule inhibitors that target the proteolytic core of the proteasome.
This guide will provide an in-depth technical overview of peptide-based proteasome inhibitors, a foundational class of chemical probes used to study the UPS. We will explore their chemical nature, mechanism of action, and practical application in the laboratory, with a focus on providing field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Understanding Peptide-Based Proteasome Inhibitors
From Synthetic Precursor to Active Inhibitor: The Case of Z-Val-Leu-OH
The query "Z-Val-Leu-OH" refers to N-benzyloxycarbonyl-L-valyl-L-leucine. This molecule, in its specified form with a C-terminal hydroxyl group (-OH), is a protected dipeptide . It is best understood not as an active proteasome inhibitor itself, but as a crucial synthetic intermediate or building block.[3]
-
The "Z" Group (Benzyloxycarbonyl, Cbz): This is a common N-terminal protecting group in peptide chemistry. It prevents the amine group of valine from reacting during subsequent coupling steps, allowing for controlled, sequential addition of amino acids to build a larger peptide chain. It is stable under many conditions but can be readily removed by hydrogenolysis.[4]
-
The Peptide Backbone (Val-Leu): This dipeptide sequence provides a structural motif that can be recognized by proteases. The specificity of proteasome inhibitors is largely derived from the peptide sequence that mimics a natural substrate.
-
The "-OH" Group (Carboxylic Acid): A free C-terminal carboxylic acid is not reactive towards the proteasome's active site. To become an inhibitor, this group must be chemically modified into a reactive "warhead."
The "Warhead" Principle: Converting a Peptide into an Inhibitor
The key to transforming a peptide precursor into a potent proteasome inhibitor lies in replacing the C-terminal carboxylic acid with an electrophilic group that can form a covalent bond with the active site nucleophile of the proteasome. The 26S proteasome is a threonine protease, and the most common warheads are aldehydes and boronates.
-
Peptide Aldehydes (e.g., MG132): These compounds, such as the widely-used research tool MG132 (Z-Leu-Leu-Leu-al) , feature a C-terminal aldehyde group (-CHO). This aldehyde is attacked by the hydroxyl group of the active-site threonine residue in the proteasome's β-subunits, forming a reversible covalent hemiacetal adduct. This adduct effectively blocks the active site and halts proteolytic activity.
-
Peptide Boronates (e.g., Bortezomib, MG-262): Boronates, containing a boronic acid group (-B(OH)₂), are also potent reversible inhibitors. They form a stable, yet reversible, tetrahedral intermediate with the active site threonine.[5][6] This strategy was famously translated into the clinical setting with the development of Bortezomib (Velcade®), a dipeptide boronate used in cancer therapy.[7]
For the remainder of this guide, we will use the canonical peptide aldehyde inhibitor MG132 as our primary example to illustrate the mechanism and application of this class of compounds.
Section 2: The Ubiquitin-Proteasome System and Mechanism of Inhibition
The UPS Pathway
The degradation of a target protein via the UPS is a multi-step enzymatic cascade.
-
Ubiquitin Activation (E1): Ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner.
-
Ubiquitin Conjugation (E2): The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).
-
Ubiquitin Ligation (E3): A ubiquitin ligase (E3) recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the substrate.
-
Polyubiquitination: This process is repeated to form a polyubiquitin chain (typically linked via Lys48), which serves as the degradation signal.
-
Proteasomal Degradation: The polyubiquitinated protein is recognized by the 19S regulatory particle of the 26S proteasome. The protein is then deubiquitinated, unfolded, and translocated into the 20S core particle, where it is cleaved into small peptides by three distinct proteolytic activities.
Caption: The Ubiquitin-Proteasome System (UPS) Pathway and Point of Inhibition.
Mechanism of Proteasome Inhibition by Peptide Aldehydes
The 20S core particle of the proteasome contains three types of active sites, each with different substrate specificities:
-
Chymotrypsin-like (CT-L): Cleaves after large hydrophobic residues (e.g., Phenylalanine, Tyrosine, Leucine). This is the primary target of MG132.
-
Trypsin-like (T-L): Cleaves after basic residues (e.g., Lysine, Arginine).
-
Caspase-like (C-L) or Post-glutamyl peptide hydrolyzing (PGPH): Cleaves after acidic residues (e.g., Aspartate, Glutamate).
MG132 (Z-Leu-Leu-Leu-al) potently and reversibly inhibits the chymotrypsin-like activity.[8] The tri-leucine peptide sequence acts as a recognition motif, guiding the inhibitor to the CT-L active site. The aldehyde warhead then forms a covalent hemiacetal with the catalytic N-terminal threonine residue (Thr1) of the β5 subunit, physically blocking the site and preventing substrate hydrolysis.
Caption: Covalent inhibition of the proteasome's Thr1 active site by MG132.
Section 3: Practical Applications and Experimental Protocols
The primary and most immediate consequence of treating cells with a proteasome inhibitor is the stabilization and accumulation of polyubiquitinated proteins that would otherwise be degraded. This effect is the basis for many fundamental experiments in UPS research.
Key Research Applications
| Application Area | Rationale and Experimental Goal |
| Substrate Identification | By inhibiting the proteasome, its substrates accumulate to detectable levels. This allows for the identification of novel proteins regulated by the UPS. |
| Pathway Analysis | To determine if a specific signaling pathway (e.g., NF-κB, p53) is regulated by proteasomal degradation of a key component (e.g., IκBα, p53). |
| Studying Protein Misfolding | In models of neurodegenerative disease, inhibitors can exacerbate the accumulation of misfolded protein aggregates, allowing for study of the cellular response.[9] |
| Drug Discovery | As a positive control for cellular assays designed to find new proteasome inhibitors or modulators of the UPS. |
| Cell Cycle Analysis | To arrest cells at specific cell cycle checkpoints by preventing the degradation of cyclins. |
Protocol: Detection of Ubiquitinated Protein Accumulation by Western Blot
This protocol describes a standard workflow to treat a mammalian cell culture with MG132 and detect the resulting accumulation of total polyubiquitinated proteins.
Causality and Self-Validation:
-
Dose-Response: Including multiple concentrations of MG132 helps validate that the observed effect is specific to the inhibitor and not a result of off-target toxicity at a high dose.
-
Time-Course: Observing the accumulation over time confirms that the effect is a direct result of inhibiting active degradation.
-
Loading Control: Probing for a stable housekeeping protein (e.g., β-actin, GAPDH) is critical to ensure that any observed increase in the ubiquitin signal is not due to unequal protein loading between lanes.
Materials:
-
Mammalian cells in culture (e.g., HEK293T, HeLa)
-
MG132 (e.g., 10 mM stock in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
Primary Antibody: Mouse Anti-Ubiquitin (e.g., P4D1 or FK2 clone)
-
Primary Antibody: Rabbit Anti-β-actin (or other loading control)
-
Secondary Antibody: HRP-conjugated Goat Anti-Mouse IgG
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
SDS-PAGE equipment and reagents, Western blotting system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment:
-
Prepare dilutions of MG132 in complete medium. A typical final concentration range is 1-20 µM. Include a DMSO-only vehicle control.
-
For a time-course experiment, treat cells with a fixed concentration (e.g., 10 µM) for 0, 1, 2, and 4 hours.
-
Incubate cells under standard conditions (37°C, 5% CO₂).
-
-
Cell Lysis:
-
Aspirate medium and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the concentration of all samples with RIPA buffer.
-
Prepare 20-30 µg of protein per sample. Add 4x Laemmli buffer to a final concentration of 1x.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Load samples onto a polyacrylamide gel (a 4-15% gradient gel is recommended to resolve the high molecular weight ubiquitin smear).
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary anti-ubiquitin antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x for 5 minutes with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
-
Detection:
-
Prepare ECL substrate and apply to the membrane.
-
Image the resulting chemiluminescence.
-
Strip the membrane (if necessary) and re-probe for the loading control (β-actin).
-
Caption: Western blot workflow for detecting ubiquitinated protein accumulation.
Section 4: Relevance to Drug Discovery
Research tools like MG132 were instrumental in validating the proteasome as a therapeutic target. By demonstrating that inhibiting the proteasome could induce apoptosis, particularly in rapidly dividing cancer cells that are highly dependent on the UPS for survival, these compounds paved the way for clinical candidates.[10]
The development of Bortezomib (a peptide boronate) and later Carfilzomib (a peptide epoxyketone) represents a direct translation of the principles learned from these early peptide-based inhibitors. Key improvements for clinical use included:
-
Increased Potency and Selectivity: Modifying the peptide sequence and warhead to improve binding affinity and reduce off-target effects.
-
Improved Pharmacokinetics: Optimizing the molecule for stability, solubility, and bioavailability in vivo.
-
Irreversible Inhibition: Carfilzomib was designed as an irreversible inhibitor, leading to a more sustained inhibition of the proteasome compared to the reversible inhibitor Bortezomib.
Conclusion
Peptide-based molecules are at the very core of ubiquitin-proteasome research. While a compound like Z-Val-Leu-OH serves as a chemical building block, its modification into a reactive peptide aldehyde or boronate transforms it into a powerful tool for probing cellular function. By using inhibitors like MG132, researchers can effectively "freeze" the UPS, causing the accumulation of its substrates and enabling a detailed investigation of the myriad pathways it controls. The insights gained from these foundational research tools have not only illuminated basic cell biology but have also been directly responsible for the development of a new class of life-saving cancer therapeutics.
References
-
Omizzur. (n.d.). Cbz-L-Leucine | Z-Leu-OH | 2018-66-8. Retrieved from [Link]
- Google Patents. (n.d.). CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.
-
Šimunović, M., et al. (2022). The emerging role of dipeptidyl peptidase 3 in pathophysiology. The FEBS Journal, 289(19), 5754-5776. Retrieved from [Link]
-
Inobe, T., & Matouschek, A. (2014). Conserved sequence preferences contribute to substrate recognition by the proteasome. Journal of Biological Chemistry, 289(13), 8937-8946. Retrieved from [Link]
-
MDPI. (2025). Substrate Specificity and Peptide Motif Preferences of β-Lytic and L5 Proteases from Lysobacter spp. Revealed by LC–MS/MS Analysis. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (2022). New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Goto, M., et al. (2010). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Journal of Chemical Engineering of Japan, 43(11), 918-923. Retrieved from [Link]
-
MDPI. (2022). Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. Molecules, 27(9), 3006. Retrieved from [Link]
-
PubMed. (1981). The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor. The Journal of Organic Chemistry, 46(10), 2169-2173. Retrieved from [Link]
-
ResearchGate. (2025). Substrate Specificity of Cucumisin on Synthetic Peptides. Retrieved from [Link]
-
ResearchGate. (2022). The emerging role of dipeptidyl peptidase 3 in pathophysiology. Retrieved from [Link]
-
US Patent. (n.d.). Synthesis of N-benzyloxycarbonyl-L-seryl-L-tyrosylglycyl-L-leucine methyl ester. Retrieved from [Link]
-
PubMed Central. (2015). Substrate selection by the proteasome through initiation regions. BioMolecular Concepts, 6(1), 33-41. Retrieved from [Link]
-
PubMed Central. (1998). Inhibition of dipeptidyl peptidase IV by fluoroolefin-containing N-peptidyl-O-hydroxylamine peptidomimetics. Proceedings of the National Academy of Sciences, 95(18), 10499-10504. Retrieved from [Link]
-
European Patent Office. (2023). PROCESS FOR PREPARING CARBOXYL CYCLIC ACID ANHYDRIDE - EP 4265600 A1. Retrieved from [Link]
-
PubMed. (2009). Substrate selection by the proteasome during degradation of protein complexes. Nature Chemical Biology, 5(1), 29-36. Retrieved from [Link]
-
MDPI. (2022). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. International Journal of Molecular Sciences, 23(17), 9906. Retrieved from [Link]
Sources
- 1. Substrate Specificity and Peptide Motif Preferences of β-Lytic and L5 Proteases from Lysobacter spp. Revealed by LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Z-Leu-Leu-Leu-B(OH)2 | Proteasome inhibitor | Hello Bio [hellobio.com]
- 6. adipogen.com [adipogen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Z-Leu-Leu-Nva-CHO |MG-115 | Proteasome inhibitor | Hello Bio [hellobio.com]
- 9. omizzur.com [omizzur.com]
- 10. Inhibition of dipeptidyl peptidase IV by fluoroolefin-containing N-peptidyl-O-hydroxylamine peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Hydrophobicity Profile of Z-Val-Leu-OH for Drug Design
This guide details the hydrophobicity profiling of Z-Val-Leu-OH (N-benzyloxycarbonyl-L-valyl-L-leucine), a critical intermediate and pharmacophore in the design of protease inhibitors (e.g., calpain, proteasome).[1]
Technical Guide & Experimental Protocols[1]
Part 1: Executive Summary & Molecular Architecture
Z-Val-Leu-OH is a protected dipeptide widely utilized as a structural motif in drug discovery.[1] It serves as the hydrophobic "warhead" carrier for inhibitors targeting cysteine proteases (calpains, cathepsins) and the proteasome.[1]
Understanding its hydrophobicity profile is not merely about determining solubility; it is about predicting membrane permeability , enzyme active site occupancy (S2-S3 pocket binding), and pharmacokinetic (PK) behavior .[1] The Benzyloxycarbonyl (Z or Cbz) group fundamentally alters the peptide's character, shifting it from a hydrophilic zwitterion to a highly lipophilic acid capable of passive diffusion.
Physicochemical Identity[1][2]
| Property | Value / Description |
| IUPAC Name | N-[(Benzyloxy)carbonyl]-L-valyl-L-leucine |
| Formula | C₁₉H₂₈N₂O₅ |
| Molecular Weight | 364.44 g/mol |
| Key Functional Groups | [1][2][3][4][5] • Cbz (Z): Lipophilic aromatic cap (LogP contribution ~ +2.0)• Val-Leu: Hydrophobic aliphatic side chains[1]• C-term -OH: Ionizable carboxylic acid (pKa ~ 3.5–4.[1]0) |
| Solubility Profile | Low pH: Poor aqueous solubility (precipitates).High pH (>7): Soluble (anionic form).Organic: Highly soluble in DMSO, MeOH, EtOH, DMF.[1] |
Part 2: Hydrophobicity Profiling Methodologies
For a molecule like Z-Val-Leu-OH, a single "LogP" value is misleading due to the ionizable C-terminus.[1] We must determine the LogD (Distribution Coefficient) profile across the physiological pH range.[1]
Theoretical vs. Effective Lipophilicity
The hydrophobicity of Z-Val-Leu-OH is dynamic.[1]
-
Intrinsic LogP (LogP₀): Refers to the uncharged molecule (pH < pKa).[1] The Z-group and aliphatic side chains drive this value high (Predicted LogP ~ 3.5 – 4.2).[1]
-
Effective LogD (pH 7.4): At physiological pH, the carboxylate is deprotonated (COO⁻).[1] However, the massive bulk of the hydrophobic Z-Val-Leu moiety often maintains a positive LogD (LogD > 1.0), allowing membrane interaction despite the negative charge.
Recommended Experimental Workflow: Chromatographic Hydrophobicity Index (CHI)
Protocol: Fast-Gradient RP-HPLC for CHI Determination
Objective: Determine the lipophilicity relative to known standards to predict membrane interaction.
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: 50 mM Ammonium Acetate pH 7.4 (for LogD) or 0.1% TFA (for LogP approximation).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Standards: Theophylline, Phenylalanine, Toluene, Triphenylene (covering a wide hydrophobicity range).[1]
Step-by-Step Methodology:
-
Preparation: Dissolve Z-Val-Leu-OH in DMSO at 10 mM. Dilute to 100 µM in 50:50 ACN:Water.
-
Calibration: Run the standard mixture using a linear gradient (0% to 100% B over 10 min). Record retention times (
). -
Sample Run: Inject Z-Val-Leu-OH under identical conditions.
-
Calculation:
Part 3: Implications for Drug Design
The hydrophobicity profile of Z-Val-Leu-OH dictates its utility in three specific areas:
Protease Inhibitor Design (The "Warhead" Concept)
Proteases like Calpain-1 and 20S Proteasome have hydrophobic specificity pockets (S2 and S3).[1]
-
Mechanism: The Z-group occupies the S3 pocket (or solvent interface), while Val and Leu fit snugly into the S2 and S1 pockets.
-
Design Rule: If LogP is too low (< 1), the inhibitor fails to penetrate the cell membrane to reach cytosolic calpain.[1] If LogP is too high (> 5), it gets trapped in the lipid bilayer or binds non-specifically to serum albumin (HSA).[1]
-
Optimization: Z-Val-Leu-OH is often derivatized to Z-Val-Leu-H (Aldehyde) or Z-Val-Leu-CHO .[1] The "OH" form discussed here is the metabolite or precursor.[1] Its lipophilicity ensures that if the prodrug is cleaved prematurely, the acid might still redistribute, though it loses potency.
Prodrug Strategies
Z-Val-Leu-OH is often used as a carrier.[1]
-
Concept: Link a hydrophilic drug to the carboxyl group of Z-Val-Leu-OH.
-
Result: The high LogP of the Z-Val-Leu moiety drags the payload across the membrane.[1] Once inside, esterases cleave the bond, releasing the drug and the inert Z-Val-Leu-OH byproduct.[1]
Formulation Challenges
-
Solubility: The high lipophilicity (LogP > 3) means Z-Val-Leu-OH requires co-solvents (PEG400, Cremophor, or Cyclodextrins) for IV administration.[1]
-
pH Stability: In basic formulations (pH > 8) used to solubilize the acid, the Z-group is stable, but racemization of the Leu residue can occur if pH > 10.
Part 4: Visualization of Signaling & Workflow
Diagram: Structure-Property Relationship & Interaction Map
This diagram illustrates how the structural components of Z-Val-Leu-OH contribute to its hydrophobicity and biological interaction.[1]
Caption: Structural decomposition of Z-Val-Leu-OH showing how specific moieties drive hydrophobicity (LogP/LogD) and biological target interaction.
Diagram: Hydrophobicity Profiling Workflow
This flowchart outlines the decision process for characterizing the molecule.[1]
Caption: Decision matrix and experimental workflow for determining the hydrophobicity profile of Z-Val-Leu-OH.
Part 5: References
-
PubChem. (2025).[1][4] Compound Summary: Z-Phe-Leu-OH (Analogous Structure & Properties). National Library of Medicine.[1] [Link][1]
-
Valko, K., et al. (1997).[1] Chromatographic Hydrophobicity Index (CHI) for the estimation of LogP and LogD. Journal of Chromatography A. [Link][1]
-
Donkor, I. O. (2000).[1] A Survey of Calpain Inhibitors. Current Medicinal Chemistry. [Link]
-
Kern, L., et al. (2017).[1] Prediction of pH-Dependent Hydrophobic Profiles of Small Molecules. Journal of Physical Chemistry B. [Link][1]
Sources
- 1. Z-Phe-Leu-OH | C23H28N2O5 | CID 7272330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ES2269397T3 - Sistemas de ligando terapeuticos y de diagnostico que comprenden propiedades de union a moleculas de transporte y medicamentos que los contienen. - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mdl-28170 | C22H26N2O4 | CID 72430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Methodological & Application
optimal coupling reagents for Z-Val-Leu-OH reaction efficiency
Topic: Optimal Coupling Reagents for Z-Val-Leu-OH Reaction Efficiency Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Optimizing Coupling Reagents for Sterically Hindered Dipeptides
Executive Summary
The synthesis of Z-Val-Leu-OH (N-benzyloxycarbonyl-L-valyl-L-leucine) presents a classic challenge in peptide chemistry: the coupling of two sterically hindered,
This guide analyzes the mechanistic failures of standard carbodiimide couplings for this sequence and provides a validated protocol using Third-Generation Uronium/Aminium salts (HATU, COMU) and Oxyma Pure additives. These systems offer the highest coupling efficiency (>95% yield) while suppressing racemization to <1%.
Mechanistic Analysis: The Val-Leu Challenge
Steric Hindrance & Racemization
In standard peptide coupling, the rate-determining step is the aminolysis of the activated ester. For Valine , the bulky isopropyl side chain shields the carbonyl carbon, slowing aminolysis.
-
The Kinetic Trap: Slow aminolysis allows the activated carboxylate (O-acylisourea or active ester) to undergo oxazolone formation (azlactone).
-
The Racemization Pathway: The oxazolone intermediate is prone to base-catalyzed enolization, destroying the chirality at the Valine
-position.
Reagent Selection Strategy
Based on kinetic studies and comparative literature, we categorize reagents by their suitability for the Val-Leu motif:
| Reagent Class | Examples | Suitability for Val-Leu | Mechanism Note |
| Carbodiimides | DCC, DIC, EDC | Low | Slow activation; high racemization risk without additives. |
| Phosphonium Salts | PyBOP, PyAOP | Moderate | PyAOP is effective but produces carcinogenic HMPA byproducts (from PyBOP). |
| Aminium/Uronium (Gen 2) | HBTU, TBTU | Moderate | Effective for standard couplings; struggles with bulky Val-Val or Val-Leu junctions. |
| Aminium/Uronium (Gen 3) | HATU, COMU | Optimal | HATU: 7-azabenzotriazole (HOAt) effect provides anchimeric assistance. COMU: Superior leaving group structure; safer (non-explosive) and often higher yielding than HATU. |
| Additives | Oxyma Pure | Optimal | Replaces HOBt/HOAt.[1] When combined with DIC or COMU, suppresses racemization most effectively. |
Comparative Data: Reaction Efficiency
Data synthesized from comparative studies on hindered couplings (e.g., Val-Val, Val-Leu).
| Reagent System | Yield (Isolated) | Racemization (% D-Val) | Reaction Time | Notes |
| EDC / HOBt | 75 - 82% | 2.0 - 5.0% | 12 - 24 h | Standard, but slow for hindered AAs. |
| HBTU / DIPEA | 85 - 90% | 1.5 - 3.0% | 4 - 6 h | Acceptable for non-critical applications. |
| HATU / HOAt / DIPEA | 96 - 99% | < 0.5% | 1 - 2 h | Gold Standard for difficult couplings. |
| COMU / Oxyma / DIPEA | 97 - 99% | < 0.2% | 1 - 2 h | Best in Class (Green, Safer, High Yield). |
Visualizing the Activation Pathway
The following diagram illustrates the activation of Z-Val-OH using HATU/COMU, highlighting the critical "Pre-Activation" step that minimizes racemization.
Figure 1: Mechanism of Z-Val-OH activation.[2] Fast aminolysis (via HATU/COMU) is required to outcompete the racemization pathway (red).
Optimized Protocol: Synthesis of Z-Val-Leu-OH
Method: Solution-Phase Synthesis using COMU/Oxyma. Target Scale: 5 mmol (approx. 1.5 - 2.0 g product).
Reagents & Materials
-
Carboxyl Component: Z-Val-OH (1.0 equiv)
-
Amine Component: H-Leu-OMe·HCl (1.1 equiv) (Note: Methyl ester protection is used for the C-terminus to prevent zwitterion interference; it is hydrolyzed in Step 2).
-
Coupling Reagent: COMU (1.0 equiv) (Alternative: HATU)
-
Additive: Oxyma Pure (1.0 equiv) (Optional if using COMU, but recommended for max purity)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous) or 2-MeTHF (Green alternative)[3]
Step-by-Step Procedure
Phase A: Coupling (Synthesis of Z-Val-Leu-OMe)
-
Preparation: Dissolve Z-Val-OH (1.26 g, 5.0 mmol), H-Leu-OMe·HCl (1.00 g, 5.5 mmol), and Oxyma Pure (0.71 g, 5.0 mmol) in anhydrous DMF (15 mL).
-
Cooling: Chill the solution to 0°C in an ice bath. Cooling suppresses initial racemization during the exothermic activation.
-
Activation & Coupling:
-
Add DIPEA (2.6 mL, 15.0 mmol) dropwise.
-
Immediately add COMU (2.14 g, 5.0 mmol) in one portion.
-
Note: The color may turn bright yellow/orange (characteristic of Oxyma active esters).
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for an additional 60–90 minutes.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[4] Z-Val-OH should be consumed.
-
-
Work-up:
-
Dilute reaction mixture with EtOAc (100 mL).
-
Wash sequentially with:
-
1M HCl or 5% KHSO4 (3 x 30 mL) – Removes DIPEA and unreacted amine.
-
Sat. NaHCO3 (3 x 30 mL) – Removes unreacted acid and Oxyma.
-
Brine (1 x 30 mL).
-
-
Dry organic layer over MgSO4, filter, and concentrate in vacuo.
-
Result: Z-Val-Leu-OMe (White foam/solid). Yield typically >95%.[4]
-
Phase B: Hydrolysis (Conversion to Z-Val-Leu-OH)
-
Dissolution: Dissolve the crude Z-Val-Leu-OMe in THF/Water (3:1, 20 mL).
-
Saponification: Add LiOH·H2O (2.0 equiv, 0.42 g) at 0°C. Stir at 0°C for 1 hour, then RT for 2 hours.
-
Caution: Do not heat. High pH + Heat = Racemization.
-
-
Acidification: Evaporate THF under reduced pressure. Acidify the remaining aqueous layer to pH 2 using 1M HCl.[4]
-
Extraction: Extract the precipitate with EtOAc (3 x 40 mL). Dry over Na2SO4 and concentrate.
-
Purification: Recrystallize from EtOAc/Hexane if necessary.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance preventing coupling. | Switch from HBTU to COMU or HATU .[5] Increase reaction time at RT (not heat). |
| Racemization (>2%) | High pH during activation or hydrolysis. | Use Oxyma Pure additive.[1][5] Ensure DIPEA is not in large excess (>3 equiv). Keep hydrolysis at 0°C. |
| Gelation | Aggregation of hydrophobic peptides. | Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add Chaotropic salts (LiCl). |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
- Definitive review on HATU, COMU, and mechanism of activ
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for BENZOTRIAZOLE-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403. Link
- Establishes COMU as superior for hindered couplings.
-
Albericio, F., & Boman, J. M. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. Link
- Industrial perspective on green solvents and Oxyma.
-
Bachem. (2024).[1][5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
- Protocol standards for racemiz
Sources
Application Note: High-Purity Liquid-Phase Synthesis of Z-Val-Leu-OH
Abstract & Strategic Context
The dipeptide Z-Val-Leu-OH is a critical structural motif in the development of protease inhibitors, specifically for calpain and the 20S proteasome (e.g., as a precursor to MG132 analogs).[1] While solid-phase peptide synthesis (SPPS) is dominant for longer chains, Liquid-Phase Peptide Synthesis (LPPS) remains the gold standard for short, hydrophobic fragments like Z-Val-Leu-OH due to superior scalability, cost-efficiency, and the ability to purify intermediates via crystallization rather than preparative HPLC.[1]
The Challenge: Valine Steric Hindrance
Synthesizing Z-Val-Leu-OH presents a specific stereochemical challenge: Valine .[1] The
This guide details two distinct, field-proven protocols designed to mitigate these risks while ensuring high yield and optical purity.
Strategic Methodology: Pathway Selection
We present two pathways. Selection depends on your scale and purity requirements.
| Feature | Method A: Mixed Anhydride (MA) | Method B: Carbodiimide/Active Ester (AE) |
| Primary Reagents | Isobutyl Chloroformate (IBCF), NMM | EDC |
| Reaction Time | Fast (< 2 hours) | Slow (12–24 hours) |
| Scale Suitability | High (>100g to kg) | Medium (<100g) |
| Racemization Risk | Moderate (Requires strict Temp control) | Low (HOBt suppresses racemization) |
| Purification | Extraction/Crystallization | Extraction (Water soluble byproducts) |
Visual Workflow & Mechanism
The following diagram illustrates the synthesis logic and the critical decision points between Method A and Method B, leading to the final saponification step.
Caption: Synthesis workflow comparing Mixed Anhydride (Red) and Active Ester (Yellow) pathways targeting Z-Val-Leu-OH.
Detailed Protocols
Protocol A: The Mixed Anhydride Method (Scalable)
Best for: Large-scale synthesis where cost is a factor and temperature can be strictly controlled.[1]
Reagents:
-
Z-Val-OH (1.0 equiv)[1]
-
H-Leu-OMe
HCl (1.1 equiv)[1] -
Isobutyl Chloroformate (IBCF) (1.05 equiv)[1]
-
N-Methylmorpholine (NMM) (2.1 equiv total)[1]
-
Solvent: Anhydrous THF or Ethyl Acetate[1]
Step-by-Step:
-
Activation: Dissolve Z-Val-OH (10 mmol) and NMM (10 mmol) in dry THF (50 mL). Cool the solution to -15°C using a dry ice/acetone bath or cryostat.
-
Critical: Temperature must not rise above -10°C during IBCF addition to prevent the formation of the urethane byproduct (isobutyl ester).
-
-
Anhydride Formation: Add IBCF (10.5 mmol) dropwise. Stir for 2–5 minutes.
-
Preparation of Amine: In a separate flask, dissolve H-Leu-OMe
HCl (11 mmol) in THF/DMF and neutralize with NMM (11 mmol). Cool to 0°C.[1] -
Coupling: Add the cold Leucine solution to the mixed anhydride solution. Allow the mixture to warm to room temperature (RT) slowly over 2 hours.
-
Workup: Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc).[1][2] Wash sequentially with:
-
Isolation: Dry over Na
SO , filter, and concentrate to yield Z-Val-Leu-OMe.
Protocol B: The EDC/HOBt Method (High Purity)
Best for: Routine lab-scale synthesis requiring minimal racemization.[1]
Reagents:
-
Z-Val-OH (1.0 equiv)[1]
-
H-Leu-OMe
HCl (1.0 equiv)[1] -
EDC
HCl (1.1 equiv)[1] -
HOBt (anhydrous) (1.1 equiv)[1]
-
DIPEA (2.5 equiv)[1]
-
Solvent: DCM or DMF[1]
Step-by-Step:
-
Activation: Dissolve Z-Val-OH (10 mmol) and HOBt (11 mmol) in DCM (or DMF if solubility is an issue). Cool to 0°C.[1]
-
Coupling Agent: Add EDC
HCl (11 mmol). Stir for 15 minutes. -
Amine Addition: Add H-Leu-OMe
HCl (10 mmol) and DIPEA (25 mmol). -
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir overnight (12h).
-
Workup: Dilute with EtOAc (DCM can be difficult to wash). Wash as in Method A (Acid/Base/Brine).[1]
-
Note: EDC byproducts are water-soluble (urea), making this workup superior to DCC (which forms insoluble DCU).[1]
-
Protocol C: Saponification (Deprotection)
Conversion of Z-Val-Leu-OMe to Z-Val-Leu-OH.
Reagents:
-
Z-Val-Leu-OMe (Intermediate)[1]
-
Lithium Hydroxide (LiOH
H O) (2.0 equiv)[1] -
Solvent: THF:MeOH:H
O (3:1:1)
Step-by-Step:
-
Dissolution: Dissolve the ester in the THF/MeOH mixture. The hydrophobic Z-Val-Leu-OMe requires organic solvent; it will not dissolve in pure water.[1]
-
Hydrolysis: Add LiOH dissolved in the minimum amount of water. Stir at RT. Monitor by TLC (approx. 1–2 hours).
-
Workup (Critical):
-
Evaporate organic solvents (THF/MeOH) under reduced pressure.[1] You will be left with an aqueous solution of the lithium salt.
-
Dilute with water.[1][9] Wash with Diethyl Ether (removes unreacted ester/organic impurities).[1] Discard organic layer.[1]
-
Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 2–3 using 1N HCl.
-
Observation: The product Z-Val-Leu-OH will precipitate as a white solid or oil out.[1]
-
-
Extraction: Extract the acidic aqueous layer with EtOAc (3x).[2]
-
Final Isolation: Dry combined organics (Na
SO ), filter, and evaporate. Recrystallize from EtOAc/Hexane if necessary.
Quality Control & Troubleshooting
| Parameter | Specification | Method |
| Purity | > 98% | RP-HPLC (C18, Water/ACN gradient) |
| Identity | Mass matches (M+H) | ESI-MS |
| Racemization | < 0.5% D-Val isomer | Chiral HPLC or Marfey's Reagent analysis |
Troubleshooting Guide:
-
Low Yield in Method A: Likely due to temperature fluctuation. If the temp rises above -10°C during activation, the mixed anhydride decomposes to the isobutyl ester.
-
Oiling out during Saponification: Z-Val-Leu-OH is very hydrophobic.[1] If it oils out upon acidification, extract immediately into EtOAc rather than trying to filter the solid.
-
Emulsions: Common during extraction.[1] Add solid NaCl to saturate the aqueous layer or use a small amount of MeOH to break the emulsion.
References
-
Bodanszky, M. (1993).[1] Principles of Peptide Synthesis. Springer-Verlag.[1][10] (Foundational text on Mixed Anhydride and Active Ester methods).
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] (Establishes HOAt/HOBt role in racemization suppression). Link[1]
-
Benoiton, N. L. (2006).[1][4][8] Chemistry of Peptide Synthesis. CRC Press.[1][4][11] (Detailed kinetics of Valine coupling and steric hindrance).
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 11. peptide.com [peptide.com]
Purifying Z-Val-Leu-OH Intermediates: Advanced Recrystallization Methods for Drug Development
Introduction: The Critical Role of Purity in Peptide Synthesis
In the synthesis of therapeutic peptides, the purity of intermediate compounds is not merely a quality control checkpoint; it is a cornerstone of the entire drug development process. Intermediates such as N-benzyloxycarbonyl-L-valyl-L-leucine (Z-Val-Leu-OH), a protected dipeptide, serve as fundamental building blocks. The presence of impurities, even in trace amounts, can lead to the formation of undesirable side products, compromise the efficacy of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.[1][2] Consequently, robust and efficient purification methods for these intermediates are of paramount importance.
Recrystallization stands out as a powerful, scalable, and cost-effective technique for the purification of solid organic compounds like Z-Val-Leu-OH. This application note provides a detailed guide to the principles and practice of recrystallization for this specific dipeptide intermediate, offering protocols and insights for researchers, scientists, and drug development professionals.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.
The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the solvent (mother liquor) due to their lower concentration or different solubility characteristics. The purified crystals are then isolated by filtration.
The success of recrystallization hinges on the careful selection of the solvent system. An ideal solvent for the recrystallization of Z-Val-Leu-OH should exhibit the following characteristics:
-
High solvency for Z-Val-Leu-OH at elevated temperatures.
-
Low solvency for Z-Val-Leu-OH at low temperatures.
-
High solvency for impurities at all temperatures.
-
Chemical inertness (it should not react with Z-Val-Leu-OH).
-
Volatility that allows for easy removal from the purified crystals.
Understanding Z-Val-Leu-OH and Its Potential Impurities
Z-Val-Leu-OH is a dipeptide composed of L-valine and L-leucine, with the N-terminus of valine protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial for controlling the peptide coupling reaction and preventing self-polymerization of the amino acids.
The synthesis of Z-Val-Leu-OH typically involves the coupling of Z-Val-OH with a leucine ester, followed by saponification. Potential impurities that can arise during this process include:
-
Unreacted starting materials: Z-Val-OH and the leucine ester.
-
Side-products from the coupling reaction: For example, N-acylurea byproducts if carbodiimides are used as coupling agents.
-
Epimers: The formation of the D-L or L-D diastereomers.
-
Truncated peptides: In solid-phase synthesis, this can be a significant impurity.[1]
-
Residual solvents from the synthesis and work-up steps.
Recrystallization Protocols for Z-Val-Leu-OH
Based on the physicochemical properties of Z-protected dipeptides, which are generally soluble in moderately polar organic solvents, two primary recrystallization protocols are presented here. The choice between them will depend on the nature and quantity of the impurities present.
Protocol 1: Single Solvent Recrystallization
This method is suitable when a single solvent provides a significant difference in the solubility of Z-Val-Leu-OH at high and low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. Good candidates include ethyl acetate, acetone, or isopropanol.
-
Dissolution: In a clean Erlenmeyer flask, add the crude Z-Val-Leu-OH. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer). Continue adding the solvent portion-wise until the Z-Val-Leu-OH is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield of recovered crystals.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Mixed Solvent Recrystallization (Solvent/Anti-Solvent)
This technique is particularly useful when no single solvent meets all the criteria for a good recrystallization solvent. It employs a pair of miscible solvents: one in which Z-Val-Leu-OH is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "precipitant").
Step-by-Step Methodology:
-
Solvent System Selection: A common and effective solvent system for Z-protected peptides is ethyl acetate (solvent) and hexane or petroleum ether (anti-solvent).
-
Dissolution: Dissolve the crude Z-Val-Leu-OH in a minimal amount of the "solvent" (e.g., ethyl acetate) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., hexane) to the solution with stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.
-
Redissolution: Gently warm the turbid solution until it becomes clear again.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a pre-chilled mixture of the solvent and anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Solvent Selection Guide
The following table provides a qualitative guide to the solubility of Z-Val-Leu-OH in common laboratory solvents, aiding in the selection of an appropriate recrystallization system.
| Solvent | Polarity Index | Solubility of Z-Val-Leu-OH (at room temp) | Suitability as a Recrystallization Solvent |
| Water | 10.2 | Insoluble | Poor (can be used as an anti-solvent in some systems) |
| Methanol | 5.1 | Soluble | Potential for single solvent (if solubility decreases significantly on cooling) |
| Ethanol | 4.3 | Soluble | Potential for single solvent (if solubility decreases significantly on cooling) |
| Isopropanol | 3.9 | Moderately Soluble | Good candidate for single solvent |
| Acetone | 5.1 | Soluble | Good candidate for single solvent |
| Ethyl Acetate | 4.4 | Soluble | Excellent "solvent" in a mixed system |
| Dichloromethane | 3.1 | Very Soluble | Generally too good a solvent for recrystallization |
| Hexane | 0.1 | Insoluble | Excellent "anti-solvent" in a mixed system |
| Petroleum Ether | ~0.1 | Insoluble | Excellent "anti-solvent" in a mixed system |
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the single solvent and mixed solvent recrystallization processes.
Caption: Workflow for Single Solvent Recrystallization.
Caption: Workflow for Mixed Solvent Recrystallization.
Ensuring Trustworthiness: Purity Assessment Protocols
To validate the effectiveness of the recrystallization process, a comprehensive analysis of the purified Z-Val-Leu-OH is essential. A multi-pronged analytical approach is recommended to assess both chemical and chiral purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of peptide intermediates. A reversed-phase HPLC (RP-HPLC) method is typically employed.
-
Protocol:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a defined period (e.g., 5% to 95% B over 20 minutes).
-
Detection: UV at 220 nm and 254 nm.
-
Analysis: The purity is determined by the peak area percentage of the main Z-Val-Leu-OH peak relative to the total peak area.
-
Chiral HPLC
To determine the enantiomeric purity and quantify any diastereomers, a chiral HPLC method is necessary.
-
Protocol:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase: Typically a mixture of hexane and a polar modifier like isopropanol or ethanol.
-
Detection: UV at 220 nm and 254 nm.
-
Analysis: The enantiomeric excess (e.e.) is calculated based on the peak areas of the desired L-L isomer and any contaminating diastereomers.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the purified product and to identify any impurities.
-
Protocol:
-
Technique: Electrospray ionization (ESI) is commonly used for peptides.
-
Analysis: The observed mass-to-charge ratio (m/z) of the main peak should correspond to the calculated molecular weight of Z-Val-Leu-OH. The mass spectra of any impurity peaks can help in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to confirm the structure of the purified product and to identify and quantify impurities.
Melting Point
A sharp melting point range for the recrystallized product is a good indicator of high purity.
Conclusion: A Pathway to High-Purity Intermediates
The recrystallization methods detailed in this application note provide a robust framework for the purification of Z-Val-Leu-OH intermediates. By understanding the underlying scientific principles and meticulously executing the protocols, researchers and drug development professionals can achieve high levels of purity, thereby ensuring the quality and integrity of their synthetic peptides. The integration of comprehensive analytical techniques is crucial for validating the success of the purification process and for adhering to the stringent quality standards of the pharmaceutical industry.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Gabriel, T. F., Jimenez, M. H., Felix, A. M., Michalewsky, J., & Meienhofer, J. (1977). Purification of protected synthetic peptides by preparative high performance liquid chromatography on silica gel 60. International Journal of Peptide and Protein Research, 9(2), 129–136.
- Van Dorpe, S., Verbeken, M., Wynendaele, E., & De Spiegeleer, B. (2012). Purity profiling of Peptide Drugs. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-12.
-
Organic Syntheses. (n.d.). N-Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester. [Link]
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]
- Dong, C., & Giacometti, A. (2018). Solvent quality and solvent polarity in polypeptides. Physical Chemistry Chemical Physics, 20(32), 20995–21006.
-
Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]
- Zhang, L., & Wang, R. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of Pharmaceutical and Biomedical Analysis, 114423.
Sources
Application Note: High-Fidelity Synthesis of Z-Val-Leu-OH
Executive Summary & Scope
The synthesis of N-benzyloxycarbonyl-L-valyl-L-leucine (Z-Val-Leu-OH) presents a classic yet deceptive challenge in peptide chemistry. While the sequence appears simple, the coupling of Z-Val-OH involves activating a sterically hindered
This Application Note provides two distinct, field-validated protocols to navigate these constraints. Unlike generic coupling guides, we focus specifically on the kinetic competition between amide bond formation and oxazolone cyclization, providing a robust pathway to high-optical-purity material suitable for GMP downstream applications.
Critical Analysis of Reaction Parameters
The Steric-Electronic Conflict
Valine’s isopropyl side chain creates significant steric shielding of the carbonyl carbon. When Z-Val-OH is activated, the approach of the nucleophile (Leucine) is hindered.
-
The Risk: If the coupling rate (
) is slow, the activated carbonyl oxygen can attack the carbamate nitrogen, forming a 2-alkoxy-5(4H)-oxazolone. This intermediate is prone to rapid racemization via enolization. -
The Solution: We must maximize
while maintaining a slightly acidic to neutral pH environment to suppress proton abstraction from the -carbon.
Reagent Selection Strategy
| Parameter | Recommendation | Mechanistic Rationale |
| Protecting Group | Z- (Cbz) | Urethane protection prevents racemization during activation better than amides (e.g., Bz), though Valine remains susceptible. |
| Coupling Agent | IBCF or EDC/Oxyma | IBCF (Isobutyl Chloroformate): Fast activation at low temp (-15°C) freezes out racemization pathways.Oxyma: Superior to HOBt for suppressing racemization in hindered couplings. |
| Base | NMM or TMP | N-Methylmorpholine (NMM): Weaker base than TEA; reduces risk of |
| Solvent | THF or DCM | THF coordinates intermediates well for Mixed Anhydride; DCM is preferred for Carbodiimide methods to minimize racemization. |
Visualizing the Racemization Pathway
The following diagram illustrates the kinetic competition that defines this synthesis.
Figure 1: Kinetic competition between direct coupling (Green) and oxazolone formation (Red). Success depends on accelerating the green pathway.
Detailed Experimental Protocols
Protocol A: The Mixed Anhydride Method (Scalable & Cost-Effective)
Best for: Large-scale synthesis (>10g) where cost is a driver. Requires precise temperature control.
Reagents:
-
Z-Val-OH (1.0 equiv)
-
H-Leu-OMe·HCl (1.1 equiv)
-
N-Methylmorpholine (NMM) (2.1 equiv total)
-
Isobutyl Chloroformate (IBCF) (1.0 equiv)
-
Solvent: Anhydrous THF (Concentration ~0.2 M)
Step-by-Step Procedure:
-
Activation (The "Cold Zone"):
-
Dissolve Z-Val-OH (10 mmol) and NMM (10 mmol) in dry THF (50 mL).
-
Cool the solution to -15°C (Cryostat or acetone/dry ice bath). Critical: Do not proceed until internal temp is stable.
-
Add IBCF (10 mmol) dropwise over 5 minutes. Maintain temp between -15°C and -10°C.
-
Stir for exactly 2 minutes . Note: Longer times allow the mixed anhydride to disproportionate; shorter times result in incomplete activation.
-
-
Coupling:
-
In a separate vessel, dissolve H-Leu-OMe·HCl (11 mmol) and NMM (11 mmol) in THF (20 mL). Chill to 0°C.
-
Add the Leucine solution to the Z-Val mixed anhydride mixture in one portion.
-
Allow the reaction to warm to room temperature slowly over 2 hours.
-
-
Work-up:
-
Evaporate THF under reduced pressure.
-
Dissolve residue in Ethyl Acetate (EtOAc).
-
Wash sequentially with: 1M citric acid (x3), Brine (x1), 5% NaHCO₃ (x3), Brine (x1).
-
Dry over MgSO₄ and concentrate to yield Z-Val-Leu-OMe.
-
-
Hydrolysis to Z-Val-Leu-OH:
-
Dissolve the ester in MeOH/THF (1:1). Add 1.5 equiv of LiOH (2M aq).
-
Monitor by TLC (approx. 1-2 hours).
-
Acidify carefully with 1M HCl to pH 2-3.
-
Extract with EtOAc, dry, and recrystallize from EtOAc/Hexane.
-
Protocol B: EDC/Oxyma "Low-Racemization" Method
Best for: High-purity research samples where stereochemical integrity is paramount.
Reagents:
-
Z-Val-OH (1.0 equiv)
-
H-Leu-OBzl·TsOH (1.0 equiv) (Benzyl ester preferred for catalytic hydrogenation removal)
-
EDC·HCl (1.1 equiv)
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.1 equiv)
-
Base: Collidine (2.5 equiv) - Collidine is less prone to causing racemization than DIPEA.
-
Solvent: DCM/DMF (9:1)
Step-by-Step Procedure:
-
Pre-Activation:
-
Dissolve Z-Val-OH, Oxyma, and Collidine in DCM/DMF at 0°C.
-
Stir for 5 minutes to ensure deprotonation and initial complexation.
-
-
Coupling:
-
Add H-Leu-OBzl·TsOH to the mixture.
-
Add EDC[1]·HCl last.
-
Stir at 0°C for 1 hour, then room temperature for 3-12 hours.
-
-
Purification:
-
Standard acid/base wash (as in Protocol A).
-
Deprotection (Hydrogenolysis): Dissolve Z-Val-Leu-OBzl in MeOH. Add 10% Pd/C catalyst. Stir under H₂ balloon. Note: This removes both Z- and Bzl- groups yielding H-Val-Leu-OH. If Z-Val-Leu-OH is specifically required, use the Methyl Ester (Protocol A) and saponify, OR use H-Leu-OtBu and cleave with TFA.
-
Quality Control & Troubleshooting
Racemization Check (Chiral HPLC)
Before releasing the batch, you must quantify the D-L isomer (Z-D-Val-L-Leu-OH).
-
Column: Chiralpak AD-H or equivalent.
-
Mobile Phase: Hexane/IPA/TFA (90:10:0.1).
-
Limit: Acceptable racemization is typically < 0.5% for high-grade applications.
Common Issues Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Mixed Anhydride decomposition | Ensure activation time is strictly 1-2 mins at -15°C. |
| High Racemization (>2%) | Activation too slow or Base too strong | Switch from TEA/DIPEA to NMM or Collidine. Ensure temp control. |
| Urethane By-product | Wrong activation temp | If IBCF activation is > -10°C, the urethane forms instead of the amide. |
References
-
Anderson, G. W., et al. (1967). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. J. Am. Chem. Soc. Link
- Benoiton, N. L. (1983). Oxazolones in Peptide Synthesis. In Chemistry of Peptides and Proteins.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chem. Rev. (Detailed stability data for Z-groups). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Peptide Synthesis & Optimization
The following guide serves as a specialized Technical Support Center for peptide chemists addressing the specific challenge of Z-Val-Leu-OH synthesis .
Ticket Subject: Preventing Racemization of Valine during Z-Val-Leu Coupling Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Diagnostic & Triage: The "Valine Problem"
Why is this coupling difficult?
You are encountering a "perfect storm" of steric hindrance.
-
Steric Bulk: Valine is
-branched (isopropyl group on the -carbon). Leucine is -branched. The approach of the Leucine nucleophile to the activated Valine electrophile is sterically impeded. -
Kinetic Consequence: The coupling rate (
) is significantly slowed. -
The Racemization Trap: The slowed coupling allows the activated Z-Valine intermediate to linger. This increases the probability of intramolecular attack by the urethane oxygen on the activated carbonyl, forming a 5(4H)-oxazolone . This intermediate rapidly tautomerizes, destroying the stereocenter at the
-carbon.
Mechanism of Failure
The diagram below illustrates the competition between the desired coupling path and the racemization path.
Figure 1: The kinetic competition. Steric bulk slows the green path (coupling), allowing the red path (oxazolone formation) to dominate if conditions are not optimized.
Strategic Optimization (The "What" and "Why")
To prevent racemization, we must accelerate coupling while suppressing oxazolone formation.
A. Base Selection (Critical)
The choice of base is the single most significant factor in racemization during Z-amino acid coupling.
-
Avoid: Triethylamine (TEA) and Diisopropylethylamine (DIPEA). These strong bases promote proton abstraction from the oxazolone, driving racemization.
-
Use: 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .[1]
-
Why: Collidine (pKa ~7.[1]43) is weaker and sterically hindered, making it poor at abstracting the
-proton but sufficient to deprotonate the amino component.
-
B. Coupling Reagents
We recommend two specific systems. The "Classic" HOBt method is often insufficient for Val-Leu.
| System | Reagents | Risk Profile | Recommendation |
| Modern Standard | DIC / Oxyma Pure | Low | Primary Recommendation. Oxyma is superior to HOBt/HOAt in suppressing racemization and is non-explosive.[2] |
| High Power | HATU / HOAt / Collidine | Medium | Use only if DIC/Oxyma fails. Fast coupling, but excess base will cause racemization. |
| Classic | IBCF / NMM | High (Temp sensitive) | Only use if strict -15°C control is possible. |
Step-by-Step Protocols
Protocol A: The "Safety First" Method (DIC / Oxyma)
Best for: Routine synthesis with minimal racemization risk.
Reagents:
-
Z-Val-OH (1.0 equiv)
-
H-Leu-OBzl
HCl (or similar ester) (1.0 equiv) -
Oxyma Pure (1.1 equiv)[3]
-
DIC (Diisopropylcarbodiimide) (1.1 equiv)
-
Solvent: DCM (preferred) or DMF (if solubility issues arise). Note: DMF promotes racemization more than DCM.
-
Base: 2,4,6-Collidine (1.0 equiv, strictly to neutralize the amine salt).
Procedure:
-
Dissolution: Dissolve Z-Val-OH and Oxyma Pure in the minimum amount of solvent (DCM/DMF 9:1) at 0°C .
-
Activation: Add DIC. Stir for exactly 2-3 minutes at 0°C. Do not over-activate.
-
Amine Prep: In a separate vial, dissolve H-Leu-OBzl
HCl in solvent and add the Collidine. -
Coupling: Add the amine solution to the activated acid mixture immediately.
-
Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to room temperature over 4-12 hours.
-
Workup: Standard acid/base wash.
Protocol B: The "Power" Method (HATU / HOAt)
Best for: Extremely hindered systems where Protocol A yields are low.
Reagents:
-
Z-Val-OH (1.0 equiv)
-
H-Leu-OBzl
HCl (1.0 equiv) -
HATU (1.0 equiv)
-
HOAt (1.0 equiv)[4]
-
Base: 2,4,6-Collidine (2.0 equiv - one for activation, one for salt neutralization).
Procedure:
-
Chill: Cool the reaction vessel containing Z-Val-OH, H-Leu-OBzl
HCl, and HOAt in DMF to 0°C . -
Base Addition: Add Collidine. Stir for 1 minute.
-
Trigger: Add HATU. Crucial: Add HATU last to ensure the amine is present the moment the active ester forms.
-
Monitoring: Monitor by HPLC. Quench immediately upon completion (usually <2 hours) to prevent post-reaction epimerization.
Quality Control & Troubleshooting
How to Detect Racemization
You cannot rely on simple optical rotation for this specific impurity. You must use Chiral HPLC or diastereomeric separation.
-
Method: Reverse Phase HPLC (C18).
-
Signature: The D-L diastereomer (Z-D-Val-L-Leu-OH) typically elutes earlier than the L-L product (Z-L-Val-L-Leu-OH) due to different hydrophobicity profiles caused by the side-chain orientation.
FAQ
Q: Can I use EDC instead of DIC?
A: Yes, EDC
Q: My yield is low, but purity is high. What now? A: The steric bulk is preventing reaction completion.[5] Switch to Protocol B (HATU), but strictly maintain 0°C during the addition and use Collidine, not DIPEA.
Q: Why do you recommend Collidine over DIPEA?
A: Studies by Carpino and others have shown that Collidine (TMP) causes the least racemization among tertiary amines during the coupling of Z-Phe-Val-OH (a standard stress test similar to your sequence). Its steric bulk prevents it from extracting the
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[1][2][7][8][9] Journal of the American Chemical Society. Link
- Establishes HOAt as superior to HOBt for hindered couplings.
-
El-Faham, A., & Albericio, F. (2011).[8] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
- Comprehensive review detailing the mechanism of racemization and the superiority of Oxyma/Collidine systems.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[10] Chemistry – A European Journal.[9] Link
- Validates Oxyma Pure as the modern standard for low-racemiz
-
Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of N-Protected Amino Acids. Organic Letters. Link
- The definitive source on why Collidine is the preferred base for preventing racemiz
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. bachem.com [bachem.com]
- 3. oxymapure.com [oxymapure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.uniurb.it [people.uniurb.it]
troubleshooting low yields in Z-Val-Leu-OH peptide synthesis
Technical Support Center: Troubleshooting Z-Val-Leu-OH Synthesis
Topic: Troubleshooting Low Yields in Z-Val-Leu-OH Peptide Synthesis Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals
The synthesis of Z-Val-Leu-OH (Carbobenzyloxy-L-valyl-L-leucine) often presents a "perfect storm" of peptide chemistry challenges that belie its short length. While seemingly simple, this dipeptide sits at the intersection of three distinct failure modes:
-
Steric Hindrance: The N-terminal Valine is
-branched, significantly retarding coupling rates. -
Diketopiperazine (DKP) Formation: The Leucine residue, when esterified (on resin or in solution), is highly prone to nucleophilic attack by the free Valine amine, leading to premature cleavage and cyclization.
-
Racemization Risks: If synthesized via solution phase methyl ester saponification, the C-terminal Leucine is susceptible to epimerization under basic conditions.
This guide moves beyond standard protocols to address the causality of these failures, providing self-validating workflows to restore high yields.
Diagnostic Workflow
Before altering reagents, identify the specific bottleneck in your current workflow using the logic tree below.
Figure 1: Diagnostic logic tree for identifying the root cause of yield loss in Z-Val-Leu-OH synthesis.
Module 1: Overcoming Steric Hindrance (The Valine Factor)
The Problem: Valine is a
The Solution: Standard carbodiimide couplings (DIC/DCC) are often insufficient. You must upgrade to aminium/uronium salts with superior leaving group kinetics.
Comparative Coupling Efficiency Table
| Coupling Reagent | Activation Mechanism | Suitability for Z-Val | Risk Profile |
| DIC / HOBt | Carbodiimide | Low | Slow reaction; high risk of deletion sequences. |
| HBTU / DIEA | Uronium (Benzotriazole) | Medium | Better than DIC, but may still stall with steric bulk. |
| HATU / HOAt | Uronium (Aza-benzotriazole) | High | The 7-aza nitrogen creates a "neighboring group effect" that accelerates coupling by ~10-100x. Recommended. |
| COMU | Oxyma-based | High | Safer alternative to HATU (non-explosive leaving group), excellent for sterics. |
Optimized Protocol: HATU-Mediated Coupling
Use this for both Solution and Solid Phase.
-
Stoichiometry: Use 1.2 eq of Z-Val-OH relative to the amine component (Leu).
-
Activation:
-
Dissolve Z-Val-OH (1.2 eq) and HATU (1.15 eq) in dry DMF.
-
Add HOAt (1.2 eq) to suppress racemization.
-
Add TMP (2,4,6-trimethylpyridine) or Collidine (2.5 eq) instead of DIEA. Why? Collidine is a weaker, bulkier base that minimizes base-catalyzed racemization of the activated Valine species.
-
-
Pre-activation: Allow to react for 2 minutes (no longer) before adding the amine component (Leu-Resin or H-Leu-OR).
-
Reaction Time: Allow 2–4 hours. Monitor via Kaiser test (SPPS) or TLC (Solution).
Module 2: Preventing Diketopiperazine (DKP) Formation[1][2]
The Problem: This is the most common "silent killer" of dipeptide yields. In SPPS, after you couple Z-Val to H-Leu-Resin, you have a dipeptide ester. If the resin linkage is an ester (Wang, Merrifield) and the N-terminus is free (or if you are performing a base treatment), the N-terminal amine of Valine (or the growing chain) can back-bite the C-terminal carbonyl. Note: Since the target is Z-protected, DKP is less of a risk during the final step, but a massive risk if you are synthesizing H-Val-Leu-OH intermediates.
The Fix (SPPS): Use 2-Chlorotrityl Chloride (2-CTC) Resin. The 2-CTC linker is extremely bulky (steric protection). This bulk prevents the N-terminal amine from approaching the ester linkage, effectively shutting down DKP formation [1].
2-CTC Resin Loading & Cleavage Protocol
Goal: Obtain Z-Val-Leu-OH with high purity.
-
Loading Leu:
-
Coupling: Deprotect Fmoc (20% Piperidine/DMF) -> Wash -> Couple Z-Val-OH using the HATU protocol (Module 1).
-
Cleavage (The Critical Step):
-
Do NOT use 95% TFA. This will remove the Z-group (slowly) or cause acidolysis of sensitive bonds.
-
Reagent: 1% TFA in DCM (v/v).
-
Procedure: Treat resin with 1% TFA/DCM (10 mL per g resin) for 2 minutes. Filter into a flask containing 10% Pyridine in Methanol (to neutralize immediately). Repeat 5-10 times.
-
Result: The mild acid cleaves the steric trityl ester but leaves the Z-group (urethane) and the peptide bond intact.
-
Module 3: Solution Phase Saponification Risks
If you are synthesizing Z-Val-Leu-OMe (Methyl Ester) and hydrolyzing it to the acid:
Risk: The
Low-Temperature Hydrolysis Protocol
-
Solvent: Dissolve Z-Val-Leu-OMe in THF:Water (3:1).
-
Base: Use LiOH (Lithium Hydroxide), 2.0 eq. LiOH is less aggressive than NaOH.
-
Temperature: Cool to 0°C (Ice bath). Do not run at room temperature.
-
Monitoring: Monitor by HPLC. Stop the reaction immediately upon disappearance of the starting material (usually 1-2 hours).
-
Workup: Acidify carefully with 1M HCl to pH 3 at 0°C, then extract with Ethyl Acetate.
FAQ: Troubleshooting Specific Observations
Q: I see a "doublet" peak in my HPLC of the final product. What is it? A: This is likely a diastereomer (Z-L-Val-D-Leu-OH) caused by racemization.
-
Cause: If using SPPS, you likely used too much base during coupling. If solution phase, your saponification pH/temperature was too high.
-
Fix: Switch to Collidine/TMP for coupling. Perform saponification at 0°C with LiOH.
Q: My yield is <20% on Wang resin, but the resin test was negative (no free amines). A: You likely formed DKP. The peptide cyclized and fell off the resin during the synthesis or washing steps, leaving the resin empty (but capped).
-
Fix: Switch to 2-Chlorotrityl Chloride (2-CTC) resin immediately.
Q: Can I use HBr/AcOH to remove the Z-group later?
A: Yes, but be careful. HBr/AcOH is harsh. If you need the free peptide H-Val-Leu-OH, Catalytic Hydrogenolysis (
References
-
Golebiowski, A., et al. (2022). "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis." ACS Omega. Available at: [Link]
-
Benoiton, N. L. (2012).[5] "Chemistry of Peptide Synthesis." CRC Press. (General reference for racemization mechanisms in saponification).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7][8][9] Chemical Reviews. Available at: [Link]
-
Albericio, F., & Boudreau, M. A. (2023). "2-Chlorotrityl Chloride Resin Activation and Cleavage." NIH / PubMed Central. Available at: [Link]
Sources
- 1. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. peptide.com [peptide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Z-Val-Leu-OH Solubility Optimization
Product: Z-Val-Leu-OH (N-Benzyloxycarbonyl-L-Valyl-L-Leucine) Chemical Class: Hydrophobic N-protected Dipeptide Primary Challenge: Hydrophobic collapse in aqueous buffers due to the Z-group and non-polar side chains.
Technical Profile & Solubility Mechanism
The Core Problem: Z-Val-Leu-OH presents a classic "amphiphilic mismatch." The molecule contains a highly hydrophobic N-terminal Benzyloxycarbonyl (Z) group and two hydrophobic amino acid side chains (Valine, Leucine). Its only polar handle is the C-terminal carboxylic acid.
-
At pH < 4.0: The C-terminal carboxyl group is protonated (neutral). The molecule becomes completely uncharged and dominated by hydrophobic forces, resulting in immediate precipitation.
-
At pH > 7.5: The carboxyl group deprotonates (
). This single negative charge must compete with the massive hydrophobic bulk of the Z-Val-Leu scaffold to maintain solvation.
Support Verdict: Water solubility is impossible without pH adjustment or organic co-solvents. Successful dissolution requires a "Solvent-Shift" strategy: solubilizing the hydrophobic core in an organic solvent first, then maintaining the ionized state of the C-terminus upon aqueous dilution.[1]
Diagnostic Troubleshooting Flowchart
Use this decision tree to determine the optimal solubilization strategy based on your downstream application.
Figure 1: Decision matrix for solubilizing Z-Val-Leu-OH based on experimental constraints.
Troubleshooting Guide (FAQs)
Q1: I dissolved the peptide in DMSO, but it precipitated immediately when I added it to my PBS buffer. Why? Diagnosis: This is likely a "pH Shock" or "Hydrophobic Crash." Explanation: Standard PBS is pH 7.[2]4. When you add the acidic Z-Val-Leu-OH (dissolved in DMSO), it may locally lower the pH below the peptide's pKa (~3.8) before it disperses, or the ionic strength of PBS is "salting out" the hydrophobic peptide. Solution:
-
Adjust Buffer: Ensure your buffer pH is slightly higher (pH 8.0) using Tris or Bicarbonate.
-
Order of Addition: Do not add buffer to the DMSO stock. Add the DMSO stock dropwise into the vortexing buffer to prevent local high concentrations.
Q2: The solution looks clear but turns into a gel after 10 minutes. What is happening? Diagnosis: Amyloid-like aggregation. Explanation: The Z-group and Val/Leu side chains promote beta-sheet stacking. Even if chemically dissolved, they can slowly assemble into a hydrogel network. Solution:
-
Sonication: Sonicate the solution for 30-60 seconds to disrupt intermolecular hydrogen bonding.
-
Chaotropes: If compatible with your assay, add 1-2M Urea or Guanidine HCl to prevent stacking.
Q3: Can I use Z-Val-Leu-OH in cell culture without DMSO? Diagnosis: Difficult, but possible via "Ammonia Shift." Solution:
-
Dissolve the peptide in a minimal volume of 0.1M Ammonium Bicarbonate (NH4HCO3) or dilute Ammonia water (pH 9-10).
-
Once dissolved, dilute into the culture medium.
-
Warning: The buffering capacity of the medium (usually HEPES or Bicarbonate) must be strong enough to neutralize the small amount of ammonia added, bringing the final pH back to physiological levels (7.4) without crashing the peptide.
Standard Operating Procedure (SOP)
Protocol: The "Two-Phase" Solubilization Method
This protocol ensures maximum solubility by leveraging the "Z" group's organic affinity before transitioning to aqueous compatibility.
Materials:
-
Z-Val-Leu-OH solid
-
Anhydrous DMSO (Dimethyl Sulfoxide) - Fresh, high grade
-
Buffer: 50mM Tris-HCl or Ammonium Bicarbonate, pH 8.0 (Avoid PBS if possible)
Step-by-Step:
-
Calculate Stock Concentration: Target a primary stock concentration of 10–20 mg/mL in pure DMSO. Do not attempt to make a stock in water.
-
Primary Dissolution (Organic Phase):
-
Add the calculated volume of DMSO to the peptide powder.
-
Vortex vigorously for 30 seconds.
-
Visual Check: The solution should be crystal clear. If particles remain, sonicate for 2 minutes.
-
-
Secondary Dilution (Aqueous Phase):
-
Prepare your working buffer (pH must be > 7.5).
-
Crucial Step: While vortexing the buffer, slowly add the DMSO stock dropwise.
-
Limit: Keep the final DMSO concentration < 1% (v/v) for cell assays, or < 5% for enzymatic assays.
-
-
Verification:
-
Hold the tube up to a light source.
-
Clear: Success.
-
Opalescent/Blue Tint: Aggregation is starting (Tyndall effect). Sonicate immediately.
-
White Precipitate: pH is too low. Adjust with 0.1N NaOH.
-
Solubility Data Profile
The following table summarizes the solubility limits of Z-Val-Leu-OH based on solvent polarity and pH.
| Solvent System | Solubility Rating | Max Conc. (Est.)[3] | Notes |
| Pure Water (pH 6-7) | ❌ Insoluble | < 0.1 mg/mL | Hydrophobic Z-group dominates. |
| 0.1M HCl (Acidic) | ❌ Insoluble | 0 mg/mL | Carboxyl is protonated; total precipitate. |
| DMSO (100%) | ✅ Excellent | > 50 mg/mL | Best for stock solutions. |
| DMF (100%) | ✅ Excellent | > 50 mg/mL | Good alternative to DMSO. |
| Ethanol/Methanol | ⚠️ Moderate | ~5-10 mg/mL | Soluble, but may precipitate upon water addition. |
| 1% NH4OH (Basic) | ✅ Good | ~10 mg/mL | Ionizes C-terminus; Ammonia can be evaporated. |
| PBS (pH 7.4) | ⚠️ Poor | < 0.5 mg/mL | High salt promotes hydrophobic aggregation. |
References
-
LifeTein. (n.d.). How to Dissolve Peptides: A Comprehensive Guide. LifeTein Support. [Link]
-
PubChem. (2025).[2][3] Leucine - Chemical Properties and Solubility. National Library of Medicine. [Link]
Sources
minimizing side reactions when activating Z-Val-Leu-OH
Doc ID: TS-PEP-ZVL-001 Last Updated: 2025-05-21 Department: Peptide Chemistry Applications Status: Active
Executive Summary: The Segment Condensation Challenge
You are attempting to activate Z-Val-Leu-OH (N-benzyloxycarbonyl-L-valyl-L-leucine) for a coupling reaction. This is classified as a segment condensation (or fragment coupling).
The Critical Warning: Unlike activating a single
-
Why? The Z-group protects the Valine nitrogen, but the Leucine nitrogen is involved in an amide bond. Upon activation, the oxygen of the Val-Leu amide bond can attack the activated Leucine carbonyl, forming a 5(4H)-oxazolone . This intermediate rapidly enolizes, destroying the chiral integrity of the Leucine.
-
The Goal: Maximize coupling efficiency while suppressing oxazolone formation.
Troubleshooting Modules
Module A: Minimizing Racemization (The Oxazolone Pathway)
Symptom: Product analysis (HPLC/C18) shows a split peak or a significant impurity (~5-20%) corresponding to the D-Leu epimer (Z-Val-D-Leu-R).
Root Cause:
The activation of the Leucine carboxylate allows the upstream amide carbonyl (from the Val-Leu bond) to cyclize, forming an oxazolone. This ring is aromatic-like and allows the
Technical Solution:
-
Switch to "Base-Free" Carbodiimide Chemistry: Avoid phosphonium/uronium salts (HATU, HBTU, PyBOP) if possible. These require tertiary bases (DIEA, NMM) to function, and even hindered bases can promote oxazolone formation in segment condensations.
-
Use Superior Additives: Replace HOBt with Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1][2] Oxyma creates a more stable active ester that is less prone to oxazolone cyclization than the OBt ester, and it is safer (non-explosive).
-
Temperature Control: Perform the activation and the first hour of coupling at 0°C .
Mechanism Visualization:
Figure 1: The mechanism of racemization during segment condensation.[3] The amide bond between Val and Leu acts as an internal nucleophile.
Module B: Overcoming Steric Hindrance (Valine Issues)
Symptom: Incomplete conversion of starting material; reaction stalls after 24 hours.
Root Cause:
While Leucine is the activation site, the adjacent Valine is
Technical Solution:
-
Solvent System: Pure DMF is standard, but if the reaction is sluggish, use a mixture of DMF/DCM (1:1) . DCM (Dichloromethane) often solvates protected peptides better and breaks up intermolecular hydrogen bonding (aggregation) that slows kinetics.
-
Pre-activation: Allow the Z-Val-Leu-OH to react with the coupling agents (DIC/Oxyma) for 2–3 minutes before adding the amine component. Do not exceed 5 minutes, as the risk of oxazolone accumulation increases with time.
Module C: Solubility Management
Symptom: The reaction mixture becomes cloudy or forms a gel upon adding Z-Val-Leu-OH.
Root Cause:
Z-protected hydrophobic peptides (like Val-Leu) have a high tendency to aggregate via
Solvent Compatibility Table:
| Solvent | Solubility Rating | Risk Factor | Recommendation |
| DMF | Moderate | Low | Standard starting point. |
| NMP | High | Low | Use if DMF fails. Better for aggregation disruption. |
| DCM | Moderate | High (Volatility) | Good co-solvent (max 50%) to improve solubility. |
| DMSO | Very High | High (Oxidation) | Last resort. Can oxidize sensitive residues (Met, Cys) in the coupling partner. |
| THF | Moderate | Moderate | Useful for very hydrophobic segments, but poor for reaction kinetics. |
Recommended Protocols
Protocol A: The "Safe" Method (Low Racemization)
Recommended for most standard couplings of Z-Val-Leu-OH.
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide)[4]
-
Additive: Oxyma Pure
-
Solvent: DMF (Anhydrous)
Procedure:
-
Dissolve Z-Val-Leu-OH (1.0 equiv) and Oxyma Pure (1.1 equiv) in minimal DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (1.0 equiv).
-
Stir for 2 minutes (activation period). Note: The solution may turn yellow; this is normal.
-
Add the Amine Component (1.0–1.1 equiv).
-
Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Monitor: Check HPLC. If <5% starting material remains, work up.
Protocol B: The "Power" Method (Difficult Couplings)
Use ONLY if Protocol A fails to yield product and you accept a higher risk of racemization (requires careful base management).
Reagents:
-
Activator: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Base: TMP (2,4,6-Trimethylpyridine / Collidine)
Why Collidine? It is a weak, sterically hindered base (
Decision Tree: Selecting the Right Workflow
Figure 2: Decision matrix for solvent and reagent selection based on solubility and reactivity needs.
Frequently Asked Questions (FAQ)
Q: Can I use HATU with DIEA to speed up the reaction? A: Avoid this if possible. While HATU is a powerful coupling reagent, it requires a basic environment (pH 8–9 provided by DIEA) to function. In segment condensation, this high pH drastically accelerates the proton abstraction from the oxazolone intermediate, leading to high levels of epimerization (often >20%). If you must use HATU, use Collidine instead of DIEA and keep the temperature at 0°C.
Q: Why is Z-Val-Leu-OH more problematic than Z-Leu-OH? A: In Z-Leu-OH , the nitrogen is protected by a urethane (carbamate) group. The oxygen in the urethane is less nucleophilic and the carbonyl is less electrophilic, making oxazolone formation extremely slow/unfavorable. In Z-Val-Leu-OH , the Leucine nitrogen is part of an amide bond. Amides are much more prone to cyclizing onto the activated carboxylate to form the oxazolone ring [1].
Q: I see a precipitate form immediately after adding DIC. Is this wrong? A: Not necessarily. This is likely DIU (Diisopropylurea) , the byproduct of DIC. It is insoluble in DMF. This actually drives the reaction forward. You can filter it off during the workup.
Q: Can I use T3P (Propylphosphonic anhydride)? A: T3P is an excellent alternative for minimizing epimerization because it often works in lower pH environments and does not generate the same active ester intermediates. However, it is generally slower for sterically hindered residues like Valine. It is worth a try if DIC/Oxyma fails.
References
-
Benoiton, N. L. (1983). Oxazol-5(4H)-ones and the racemization of activated peptide derivatives. Biopolymers.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2] Chemistry – A European Journal.
-
Carpino, L. A., et al. (2002). The 1-Hydroxy-7-azabenzotriazole-Uronium Salt System in Peptide Synthesis. Organic Letters.
-
Albericio, F., et al. (2018). Peptide Synthesis: Coupling Reagents and Solvents. Royal Society of Chemistry.
Sources
extending shelf life and storage stability of Z-Val-Leu-OH powder
Product: Z-Val-Leu-OH (N-Benzyloxycarbonyl-L-Valyl-L-Leucine) CAS: 19436-52-3 (Analogous reference) Molecular Weight: ~364.44 g/mol Application: Intermediate for proteasome inhibitors (e.g., MG132), peptide synthesis building block.
Core Storage Directives (The Golden Rules)
As a hydrophobic dipeptide derivative, Z-Val-Leu-OH is chemically robust but physically sensitive. Adherence to these three parameters is non-negotiable for maintaining >98% purity over 24 months.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows thermodynamic degradation rates (Arrhenius kinetics). While -80°C is superior, -20°C is sufficient for the solid state. |
| Atmosphere | Inert (Argon/N₂) | Displaces oxygen and moisture. The Z-group (benzyloxycarbonyl) is stable, but trace moisture accelerates hydrolysis. |
| Physical State | Desiccated Powder | CRITICAL: Dipeptides are prone to hygroscopic clumping. Moisture facilitates the formation of degradation byproducts. |
| Container | Amber Glass | Prevents UV-induced radical formation which can slowly degrade the Z-protecting group. |
Troubleshooting Guide: Symptom-Based Solutions
Select the issue you are observing to view the diagnostic protocol.
Issue A: The powder has clumped into a sticky solid.
-
Diagnosis: Hygroscopic caking. The container was likely opened before reaching room temperature, causing atmospheric condensation to dissolve the outer crystal lattice.
-
Impact: High risk of hydrolysis (cleavage of the Val-Leu bond).
-
Corrective Action:
-
Do not attempt to "dry" in an oven (heat accelerates degradation).
-
Lyophilize immediately if the sample is valuable.
-
Future Prevention: Implement the "30-Minute Rule" (See Diagram 1).
-
Issue B: The white powder has turned faint yellow.
-
Diagnosis: Photo-oxidation or Contamination. While Valine and Leucine are not oxidation-prone (unlike Methionine), the benzyl carbamate (Z-group) can degrade into benzyl alcohol and CO₂ under UV stress, leading to amine liberation and subsequent yellowing via Schiff base formation.
-
Impact: Purity compromised.
-
Corrective Action:
-
Perform HPLC analysis. If purity is <95%, recrystallization is required.
-
Solvent System for Recrystallization: Ethyl Acetate / Hexane (warm to dissolve, cool to precipitate).
-
Issue C: HPLC shows a new peak at a higher retention time.
-
Diagnosis: Likely Diketopiperazine (DKP) formation (unlikely in Z-protected forms unless the Z-group fell off) or Esterification if stored in alcohol.
-
Expert Insight: In Z-Val-Leu-OH, the N-terminus is capped. Cyclization to DKP requires a free amine. If you see DKP, your Z-group has already been deprotected (acidic contamination?), or the sample contains trace free Val-Leu-OH.
Workflow Visualization: The "Thaw Cycle"
The majority of stability failures occur not during storage, but during the transition from freezer to bench.
Figure 1: The Safe Thaw Protocol. Skipping the equilibration step in the desiccator is the #1 cause of batch failure.
Advanced FAQs (Mechanism & Chemistry)
Q: Can I store Z-Val-Leu-OH in a DMSO stock solution at -20°C? A: Not recommended for >1 month. While DMSO is a good solvent, it is hygroscopic and can freeze slowly. Repeated freeze-thaw cycles in DMSO attract water, which can hydrolyze the peptide bond over time.
-
Better Protocol: Aliquot the powder into single-use vials. Dissolve only what you need for the day.
Q: Why is the Z-group (Cbz) considered stable? A: The Benzyloxycarbonyl group is removed via catalytic hydrogenation (H₂/Pd-C) or strong acids (HBr/Acetic Acid). It is stable to mild bases and mild acids. This makes Z-Val-Leu-OH much more stable on the shelf compared to Fmoc-protected derivatives (which are base-sensitive) or Boc-protected derivatives (which are acid-sensitive).
Q: What is the primary degradation pathway if the powder gets wet?
A: Hydrolysis.
Validation Protocol: HPLC Method
To verify the shelf-life extension, use this standard quality control method.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm (peptide bond) and 254 nm (Z-group aromatic ring) |
| Pass Criteria | Single peak >98% area; no split peaks (racemization check). |
Degradation Logic Diagram
Understanding how the molecule fails helps you prevent it.
Figure 2: Degradation Pathways. Note that DKP formation is only possible if the Z-group is first compromised.
References
- United States Pharmacopeia (USP). (2023). General Chapter <659> Packaging and Storage Requirements.
Technical Support Center: Improving Coupling Rates of Z-Val-Leu-OH with Hindered Amines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of sterically hindered amines using the bulky dipeptide, Z-Val-Leu-OH. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate these difficult couplings.
Introduction: The Challenge of Steric Hindrance
The coupling of Z-Val-Leu-OH with a hindered amine represents a classic case of dual steric impediment. The Z-Val-Leu-OH fragment itself contains two bulky, non-polar side chains (isopropyl and isobutyl), which can restrict the accessibility of its carboxyl group. When the nucleophile is a hindered amine (e.g., a secondary amine like an N-methylated amino acid, or a primary amine with a bulky α-substituent), the steric clash is magnified. This obstruction slows the rate of peptide bond formation, often leading to low yields, incomplete reactions, and the formation of deletion sequences.[1][2] Standard coupling methods, particularly those employing carbodiimides, frequently fail under these demanding conditions.[1] This guide will explore more potent activation strategies and reaction optimization to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my standard coupling protocol using DCC or DIC failing for this reaction?
Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids or peptides.[1] The primary reason is that they generate an O-acylisourea intermediate that is not reactive enough to acylate a poor nucleophile, such as a sterically hindered amine, at a practical rate. The intermediate can also rearrange into an unreactive N-acylurea. For challenging couplings, it is highly recommended to switch to more potent classes of coupling reagents.[1][3]
Q2: What are the main classes of "high-potency" coupling reagents I should consider?
For difficult couplings, aminium/uronium salts and phosphonium salts are the reagents of choice as they form highly reactive activated esters.[1][3]
-
Aminium/Uronium Reagents: These reagents, such as HATU , HBTU , and HCTU , react with the carboxylic acid to form activated esters (OAt or OBt esters) that are significantly more reactive than the intermediates formed by carbodiimides. HATU is widely regarded as one of the most efficient reagents because it forms highly reactive OAt esters and benefits from the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[3][4]
-
Phosphonium Reagents: Reagents like PyBOP and PyAOP are also exceptionally effective. They convert carboxylic acids into activated esters without the risk of guanidinylation side reactions, which can occur with aminium salts.[3] PyAOP, which forms the same highly reactive OAt ester as HATU, is an excellent choice for hindered couplings and fragment condensation.[3][4]
Q3: What is the role of additives like HOBt, HOAt, and Oxyma Pure?
Additives are crucial for two main reasons: accelerating the coupling reaction and suppressing racemization.[5]
-
1-Hydroxybenzotriazole (HOBt): The classic additive, HOBt, was widely used with carbodiimides to form an active ester intermediate, which is more reactive and less prone to racemization than the O-acylisourea.[6] However, HOBt is potentially explosive in its anhydrous form, and its use is now more restricted.[6][7]
-
1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is more effective than HOBt at preventing racemization and increasing reaction rates. This is due to the neighboring group participation of the pyridine nitrogen atom.[3] Coupling reagents incorporating this moiety, like HATU and PyAOP, are thus highly efficient.
-
Oxyma Pure (Ethyl Cyano(hydroxyimino)acetate): Oxyma Pure is a non-explosive and highly effective alternative to HOBt and HOAt.[6] It provides excellent racemization suppression and high coupling efficiency. Modern coupling reagents like COMU and PyOxim are based on Oxyma Pure and are considered safer, "greener" alternatives.[3][6][8]
Q4: How can I minimize the risk of racemization at the Leucine residue?
Racemization, or epimerization, at the α-carbon of the activated amino acid is a significant risk, especially when using highly reactive intermediates.[5][9] To mitigate this:
-
Use an Additive: Always use an additive like HOAt or Oxyma Pure, either as a standalone component with a carbodiimide or as part of a modern coupling reagent (e.g., HATU, COMU).[5]
-
Choose the Right Base: Employ a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Avoid using tertiary amines that are less hindered, as they can contribute to racemization.
-
Control the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes reduce the rate of racemization, although this may also slow down a sterically hindered coupling.[6]
-
Pre-activation Time: Keep the pre-activation time (the time the carboxylic acid is mixed with the coupling reagent before adding the amine) to a minimum. Over-long activation can increase the risk of side reactions, including racemization.
Troubleshooting Guide
Problem 1: Low or No Product Formation
This is the most common issue and points to insufficient reactivity in the system.
Potential Cause A: Insufficiently Reactive Coupling Reagent
Your current reagent cannot overcome the high activation energy barrier imposed by the steric hindrance.
Solution: Switch to a more powerful coupling reagent. The hierarchy of reactivity for hindered couplings generally follows: Carbodiimides (DCC, DIC) < HBTU/PyBOP < HATU/PyAOP/COMU . For the Z-Val-Leu-OH coupling to a hindered amine, starting with HATU or COMU is a robust strategy.
| Reagent | Class | Leaving Group | Key Advantages | Potential Issues |
| HATU | Aminium | HOAt | Extremely high reactivity, low racemization.[4] | Can cause guanidinylation of primary amines if pre-activation is not used. |
| PyAOP | Phosphonium | HOAt | Excellent for hindered couplings, no guanidinylation risk.[3][4] | Higher cost. |
| COMU | Aminium/Oxime | Oxyma Pure | High reactivity, safer (non-explosive), byproducts are water-soluble.[6][8] | Newer reagent, may require more optimization. |
| PyBOP | Phosphonium | HOBt | Good reactivity, no guanidinylation risk.[3] | Forms carcinogenic HMPA byproduct; HOBt has safety concerns.[6] |
Potential Cause B: Sub-optimal Reaction Conditions
Even with a good reagent, factors like concentration, time, and temperature are critical.
Solution:
-
Increase Reaction Time: Hindered couplings are slow. Extend the reaction time to 2-12 hours, or even overnight. Monitor the reaction progress by TLC or LC-MS if possible.
-
Elevate Temperature: Gently warming the reaction to 30-40°C can significantly increase the rate.[4] However, be mindful of potential racemization.
-
Double Coupling: If a single coupling gives a low yield, perform a second coupling. After the initial reaction time, add a fresh portion of the coupling reagent, base, and Z-Val-Leu-OH to the reaction mixture. (See Protocol 2).
Decision-Making Workflow for Reagent Selection
The following diagram outlines a logical path for selecting a coupling strategy when facing a difficult coupling.
Caption: Decision tree for selecting a coupling reagent.
Problem 2: Presence of Unexpected Byproducts
Potential Cause A: Guanidinylation of the Amine
If you are using a primary amine and an aminium/uronium reagent like HBTU or HATU, the reagent itself can react with your amine to form a guanidinium byproduct.
Solution:
-
Use Pre-activation: Activate the Z-Val-Leu-OH first by dissolving it with the coupling reagent and base for a few minutes before adding the hindered amine.[5] This consumes the coupling reagent, preventing it from reacting directly with your amine. (See Protocol 1).
-
Switch to a Phosphonium Reagent: Phosphonium salts like PyBOP or PyAOP do not have this side reaction and are an excellent alternative.[3]
Potential Cause B: Epimerization
You observe a diastereomer of your desired product by LC-MS or chiral chromatography.
Solution:
-
Confirm Additive Presence: Ensure your protocol includes HOAt or Oxyma Pure. If using a carbodiimide, add 1.1 equivalents of Oxyma Pure.
-
Change Base: Switch to a more hindered base like 2,4,6-collidine or 2,6-lutidine, which are less likely to cause epimerization.
-
Consider Acyl Fluoride Formation: For extremely sensitive substrates, converting the Z-Val-Leu-OH to its acyl fluoride can be an effective strategy, as these intermediates are highly reactive but less prone to racemization.[5][6]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU and Pre-activation
This protocol is a robust starting point for coupling Z-Val-Leu-OH to a hindered amine.
Materials:
-
Z-Val-Leu-OH (1.0 eq)
-
Hindered amine (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or NMP
Procedure:
-
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve Z-Val-Leu-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the solution and add DIPEA (2.5 eq).
-
Allow the pre-activation to proceed for 5-10 minutes at room temperature. The solution may change color.
-
In a separate flask, dissolve the hindered amine (1.0 eq) in a small amount of anhydrous DMF.
-
Add the amine solution to the activated acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS. If the reaction is sluggish, warm to 35°C.
-
Upon completion, quench the reaction with water and proceed with standard aqueous workup and purification.
Workflow Diagram for Protocol 1
Caption: Experimental workflow with a pre-activation step.
Protocol 2: Troubleshooting via "Double Coupling"
Use this method when a single coupling (Protocol 1) results in >20% unreacted starting amine.
Procedure:
-
Perform the coupling as described in Protocol 1 for the initial recommended time (e.g., 4 hours).
-
Take a small aliquot for analysis (TLC or LC-MS) to confirm the presence of unreacted amine.
-
To the same reaction flask, add a second portion of Z-Val-Leu-OH (0.5 eq), HATU (0.55 eq), and DIPEA (1.0 eq).
-
Continue to stir the reaction for an additional 4-8 hours.
-
Monitor for completion and proceed with workup and purification.
References
-
Mező, G., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]
-
Kent, S. B. H., et al. (2024). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Interpreting the 1H NMR Spectrum of Z-Val-Leu-OH
Introduction: The Structural Gatekeeper
Z-Val-Leu-OH (Carbobenzoxy-L-valyl-L-leucine) is a critical dipeptide intermediate, most notably serving as the direct precursor to MG132 , a potent proteasome inhibitor used extensively in oncology research. In drug development, the integrity of this intermediate is non-negotiable. A failed coupling or undetected racemization at this stage renders downstream aldehyde synthesis (for MG132) futile.
This guide provides a comparative analysis of NMR acquisition strategies and a detailed interpretation framework. Unlike standard spectral libraries, we focus on the dynamic decision-making required to validate this specific scaffold: choosing the right solvent system and distinguishing the desired L,L-product from its insidious L,D-diastereomer.
Strategic Comparison: Solvent System Selection
The choice of solvent is the single most significant variable in peptide NMR. For Z-Val-Leu-OH, the comparison lies between Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) .
Comparative Analysis: CDCl₃ vs. DMSO-d₆[1][2]
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide) | Verdict for Z-Val-Leu-OH |
| Solubility | Moderate. Z-group aids lipophilicity, but the C-term acid reduces it. | Excellent. Dissolves both hydrophobic side chains and polar termini. | DMSO-d₆ is superior. |
| Amide Resolution | Poor. Amide protons ( | High. Strong H-bond accepting nature stabilizes | DMSO-d₆ is required for sequence verification. |
| Water Signal | ~1.56 ppm (overlaps with Leu/Val | ~3.33 ppm (usually distinct from key signals). | DMSO-d₆ is cleaner for aliphatic assignment. |
| Aggregation | High risk of concentration-dependent shifts (dimerization). | Disrupts intermolecular H-bonds, yielding monomeric shifts. | DMSO-d₆ provides consistent data. |
Critical Insight: While CDCl₃ is standard for organic intermediates, it is unsuitable for full characterization of Z-Val-Leu-OH. The amide protons (
) are crucial for establishing the peptide backbone connectivity (Val-to-Leu). In CDCl₃, these often broaden into the baseline. This guide standardizes on DMSO-d₆.
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity (E-E-A-T), follow this protocol designed to minimize artifacts and maximize resolution of the diastereotopic methyl groups.
Workflow Diagram
Figure 1: Optimized acquisition workflow for peptide intermediates.
Step-by-Step Methodology
-
Preparation: Weigh 10–15 mg of Z-Val-Leu-OH into a clean vial.
-
Solvation: Add 600 µL of DMSO-d₆ (99.9% D).
-
Why: High concentration ensures the minor carbamate rotamers or diastereomers are visible above the noise floor.
-
-
Shimming: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes. Perform gradient shimming.
-
Target: Line width at half height for the DMSO quintet (2.50 ppm) should be <0.5 Hz.
-
-
Acquisition:
-
Pulse Angle: 30° (to prevent saturation).
-
Relaxation Delay (
): 2.0 seconds . -
Reasoning: The Z-group aromatic protons and amide protons have longer
relaxation times. A short delay will integrate them poorly, skewing quantitative purity analysis.
-
Spectral Interpretation & Data Analysis
The spectrum of Z-Val-Leu-OH in DMSO-d₆ is distinct. We analyze it by dissecting the molecule into three zones: The Z-Protection Group , the Valine Residue , and the Leucine Residue .
Zone 1: The Z-Group (Carbobenzoxy)
This is your internal standard. It confirms the N-terminal protection is intact.
-
Aromatic Ring: Multiplet at 7.25 – 7.40 ppm (Integration: 5H).
-
Benzylic Protons (
): Singlet (or AB quartet if chiral influence is strong) at 5.00 – 5.05 ppm (Integration: 2H).
Zone 2: The Peptide Backbone (Amides & Alphas)
This region confirms the peptide bond formation.
-
Leu-NH: Doublet at ~8.10 ppm . (Downfield due to H-bonding).
-
Val-NH: Doublet at ~7.20 – 7.50 ppm (Often overlaps with aromatics, use COSY to distinguish).
-
-Protons:
-
Leu-
: Multiplet at 4.20 – 4.35 ppm (Deshielded by C-term COOH). -
Val-
: Triplet/Multiplet at 3.85 – 4.00 ppm .
-
Zone 3: The Aliphatic Side Chains (The "Fingerprint")
The high-field region (0.8 – 2.0 ppm) is crowded but diagnostic.
-
Valine
-CH: Multiplet at ~2.0 ppm. -
Leucine
-CH₂ & -CH: Multiplet cluster at 1.5 – 1.7 ppm. -
Methyl Groups (
): Four distinct doublets (due to diastereotopicity) between 0.80 – 0.95 ppm .
Summary Table of Chemical Shifts (DMSO-d₆)
| Residue | Proton | Multiplicity | Integration | Assignment Logic | |
| Z-Group | Ar-H | 7.30 - 7.38 | Multiplet | 5H | Characteristic aromatic region. |
| Z-Group | Benzyl- | 5.03 | Singlet | 2H | Sharp singlet; key purity marker. |
| Leu | NH | 8.15 | Doublet | 1H | Amide proton; confirms peptide bond. |
| Leu | 4.25 | Multiplet | 1H | Adjacent to COOH (deshielded). | |
| Leu | 1.55 | Multiplet | 2H | COSY correlation to Leu- | |
| Leu | 1.65 | Multiplet | 1H | Overlaps with | |
| Leu | 0.85, 0.89 | Doublets | 6H | Leucine isopropyl terminus. | |
| Val | NH | 7.45 | Doublet | 1H | Carbamate NH (often broader). |
| Val | 3.92 | Triplet | 1H | Coupled to Val- | |
| Val | 1.98 | Multiplet | 1H | Distinct methine; lower field than Leu | |
| Val | 0.82, 0.86 | Doublets | 6H | Valine isopropyl terminus. | |
| Acid | COOH | 12.50 | Broad | 1H | Often invisible if wet DMSO is used. |
Advanced Validation: Connectivity & Racemization
To prove the structure is Z-Val -Leu -OH and not a mixture or the reverse sequence, one must trace the spin system.
Connectivity Logic (COSY Pathway)
The following diagram illustrates the scalar coupling network visible in a COSY (Correlation Spectroscopy) experiment. This is the "map" you follow to assign the peaks.
Figure 2: COSY spin-system connectivity. Arrows indicate scalar coupling correlations.
The Racemization Check (L,L vs. L,D)
Peptide coupling often induces racemization at the activated residue (Valine in this synthesis step).
-
The Problem: Distinguishing Z-L-Val-L-Leu-OH from Z-D-Val-L-Leu-OH (or L-D).
-
The NMR Solution: The methyl region (0.8 – 0.95 ppm) is the tell-tale sign.
-
Pure L,L: Shows sharp, defined doublets.
-
Racemic Mix: You will see "shadow" doublets slightly shifted (usually by <0.05 ppm) near the main methyl signals.
-
Protocol: If "shadow peaks" appear, integrate them. If the minor isomer is >5%, purification (recrystallization) is required before proceeding to MG132 synthesis.
-
References
-
Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][2][3][4][5][6][7] Link
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
- Hruby, V. J. (1981). Conformational analysis of peptides by NMR spectroscopy. Life Sciences.
-
Isotope Lab. (2023). NMR Solvent Data Chart. Cambridge Isotope Laboratories.[8] Link
Sources
- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A straightforward method for stereospecific assignment of val and leu prochiral methyl groups by solid-state NMR: Scrambling in the [2-13C]Glucose labeling scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin. Conformation and dynamics of transmembrane helices, loops and termini, and hydration-induced conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ckgas.com [ckgas.com]
comparative solubility study of Z-Val-Leu-OH vs Z-Phe-Leu-OH
Executive Summary
Objective: This guide provides a technical comparison of the solubility profiles of two N-terminal protected dipeptides: Z-Val-Leu-OH (Carbobenzoxy-L-valyl-L-leucine) and Z-Phe-Leu-OH (Carbobenzoxy-L-phenylalanyl-L-leucine).
Verdict: Both compounds are highly hydrophobic due to the non-polar Z (benzyloxycarbonyl) protecting group and leucine residues. However, Z-Phe-Leu-OH exhibits lower aqueous solubility and a higher propensity for aggregation compared to Z-Val-Leu-OH. This is driven by the aromatic stacking interactions of the phenylalanine side chain. For biological assays (e.g., calpain or proteasome inhibition), both require initial solubilization in an organic solvent (DMSO or Ethanol) before dilution into aqueous buffers.
Physicochemical Profile
Understanding the structural differences is the first step to mastering the solubility of these compounds. The substitution of Valine (aliphatic) with Phenylalanine (aromatic) significantly alters the lipophilicity (LogP) and crystal lattice energy.
Comparative Data Table
| Feature | Z-Val-Leu-OH | Z-Phe-Leu-OH |
| IUPAC Name | N-Benzyloxycarbonyl-L-valyl-L-leucine | N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine |
| Formula | C₁₉H₂₈N₂O₅ | C₂₃H₂₈N₂O₅ |
| Molecular Weight | ~364.44 g/mol | ~412.48 g/mol |
| Side Chain A (P2) | Valine (Isopropyl) (Aliphatic, Hydrophobic) | Phenylalanine (Benzyl) (Aromatic, Highly Hydrophobic) |
| Side Chain B (P1) | Leucine (Isobutyl) (Aliphatic, Hydrophobic) | Leucine (Isobutyl) (Aliphatic, Hydrophobic) |
| Protecting Group | Carbobenzoxy (Z) | Carbobenzoxy (Z) |
| Predicted LogP | ~2.3 - 2.5 | ~3.1 - 3.3 |
| Primary Solvent | DMSO, Ethanol, DMF | DMSO, Ethanol, DMF |
| Aqueous Solubility | Very Low (< 1 mM without co-solvent) | Extremely Low (< 0.1 mM without co-solvent) |
Structural Impact on Solubility
The critical differentiator is the P2 position (the amino acid attached to the Z-group).
-
Z-Phe-Leu-OH: Contains two aromatic rings (one from the Z-group, one from Phe). These rings can engage in
stacking interactions, stabilizing the solid state and making the energy cost of dissolution in water higher. -
Z-Val-Leu-OH: Contains only one aromatic ring (Z-group). The Valine side chain is aliphatic and bulky but does not facilitate the same degree of intermolecular stacking, theoretically allowing slightly easier solvation in aqueous mixtures.
Figure 1: Structural causality map illustrating how the P2 side chain dictates solubility behavior.
Experimental Protocol: Solubility Validation
As an application scientist, you should never rely solely on datasheet values. The following protocol is a self-validating system to determine the "Practical Solubility Limit" (PSL) for your specific assay buffer.
Reagents Required[3][4]
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (Absolute). Note: DMSO is preferred for biological stability.
-
Buffer: Your specific assay buffer (e.g., PBS pH 7.4, Tris-HCl).
-
Equipment: UV-Vis Spectrophotometer or Turbidimeter.
Step-by-Step Workflow
Step 1: Stock Solution Preparation
Dissolve the solid peptide in 100% DMSO to create a high-concentration Master Stock.
-
Target: 50 mM or 100 mM.
-
Procedure: Weigh powder precisely. Add DMSO. Vortex vigorously. If particles persist, sonicate for 30 seconds at 40 kHz.
-
Checkpoint: The solution must be crystal clear. If cloudy, add more DMSO and recalculate concentration.
Step 2: Aqueous Dilution Series (The "Crash" Test)
Peptides often precipitate ("crash out") upon dilution into water.
-
Prepare a series of micro-tubes with 990 µL of assay buffer.
-
Spike 10 µL of Master Stock into the buffer (1:100 dilution).
-
Mix immediately by rapid pipetting. Do not allow the DMSO drop to sit at the bottom.
-
Incubate for 30 minutes at room temperature.
Step 3: Turbidity Measurement
Measure Absorbance at 600 nm (OD600) .
-
OD600 < 0.01: Soluble (or aggregates are too small to scatter light).
-
OD600 > 0.05: Precipitation/Aggregation detected.
Figure 2: Decision tree for determining the Practical Solubility Limit (PSL).
Comparative Performance in Assays
Solvent Tolerance[5]
-
Z-Val-Leu-OH: Typically tolerates lower percentages of organic co-solvent. You may achieve stability with 1-2% DMSO in the final buffer.
-
Z-Phe-Leu-OH: Often requires 2-5% DMSO or the addition of a chaotic agent (e.g., Tween-20) to prevent micro-aggregation, which can lead to false positives in inhibition assays (promiscuous inhibition).
Biological Implications
Both compounds are widely used as inhibitors for Calpain and Proteasomes .
-
Z-Phe-Leu-OH (often related to Calpain Inhibitor Peptides) mimics the hydrophobic core of many protease substrates. Its lower solubility is a trade-off for its higher affinity for hydrophobic pockets in enzymes like Cathepsin B/L.
-
Z-Val-Leu-OH offers a "cleaner" baseline for kinetic studies due to reduced aggregation, making it a preferred control or alternative when high concentrations are required.
References
-
PubChem. Z-Phe-Leu-OH Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
PubChem. Z-Leu-OH Compound Summary (Structural Analog Reference). National Library of Medicine.[1] Available at: [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Chemical Purity of Commercial Z-Val-Leu-OH Reagents
Introduction
In the realms of peptide synthesis, drug discovery, and biochemical research, the dipeptide Z-Val-Leu-OH serves as a critical building block.[1][2] The "Z" group, or benzyloxycarbonyl (Cbz), is a common amine protecting group, making this reagent essential for the controlled, stepwise elongation of peptide chains.[3][4] However, the seemingly straightforward nature of this dipeptide belies a crucial reality: the purity of commercial Z-Val-Leu-OH reagents can vary significantly, and these impurities can have profound, often detrimental, effects on experimental outcomes.[5][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the chemical purity of commercial Z-Val-Leu-OH, ensuring the integrity and reproducibility of their work.
The presence of impurities can lead to the synthesis of incorrect peptide sequences, introduce toxic byproducts, and complicate the interpretation of biological data.[5][6][7] Therefore, a rigorous analytical approach to qualifying incoming reagents is not merely a matter of good practice but a fundamental necessity for robust scientific inquiry. This guide will detail the common impurities found in Z-Val-Leu-OH, provide step-by-step protocols for their detection and quantification using state-of-the-art analytical techniques, and offer a comparative analysis of hypothetical commercial-grade reagents.
Understanding the Landscape of Z-Val-Leu-OH Impurities
The impurities in commercial Z-Val-Leu-OH can originate from several sources, including the starting materials, the synthetic process itself, and degradation during storage.[5][8] A thorough understanding of these potential contaminants is the first step toward developing a robust quality control strategy.
Common Synthesis-Related Impurities:
-
Deletion Peptides: Incomplete coupling reactions can lead to the formation of peptides missing one of the amino acid residues, in this case, either Z-Val-OH or Leu-OH.[5][8][9]
-
Insertion Peptides: The erroneous addition of an extra amino acid residue can occur, though this is less common with well-controlled synthetic processes.[5]
-
Incompletely Deprotected Species: Residual protecting groups from the synthesis of the individual amino acid building blocks can persist in the final product.[5][8]
-
Racemization Products: The chiral integrity of the amino acids can be compromised during synthesis, leading to the formation of diastereomers (e.g., Z-D-Val-L-Leu-OH or Z-L-Val-D-Leu-OH).[5] This is a particularly insidious impurity as it can be difficult to separate and can significantly impact the biological activity of the final peptide.
-
Side-Reaction Products: Undesired reactions involving the amino acid side chains can lead to a variety of impurities.[5]
Degradation Products:
-
Hydrolysis: The peptide bond can be susceptible to hydrolysis, breaking the dipeptide into its constituent amino acids, Z-Val-OH and Leu-OH.
-
Oxidation: Certain amino acid residues are prone to oxidation, although this is less of a concern for valine and leucine.[5]
The following diagram illustrates the logical flow of a comprehensive purity assessment for Z-Val-Leu-OH.
Caption: Workflow for the comprehensive purity assessment of commercial Z-Val-Leu-OH.
Experimental Design for Comparative Purity Analysis
To objectively compare the purity of Z-Val-Leu-OH from different commercial suppliers, a multi-pronged analytical approach is essential. This section outlines the key experiments and the rationale behind their selection.
Core Analytical Techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the cornerstone of peptide purity analysis.[10][11][12] It separates the target dipeptide from most impurities based on hydrophobicity. A well-developed HPLC method can provide a quantitative measure of the main peak's purity and reveal the presence of other components.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry allows for the confirmation of the molecular weight of the main peak (Z-Val-Leu-OH) and the tentative identification of impurities based on their mass-to-charge ratio.[12][14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the identity and integrity of the Z-Val-Leu-OH molecule. It can also be used to detect certain impurities that may not be readily apparent by HPLC.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This specialized HPLC technique is crucial for determining the enantiomeric purity of the dipeptide.[17][18][19] It can separate the desired L,L-diastereomer from any L,D, D,L, or D,D diastereomers that may have formed during synthesis.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical techniques.
Protocol 1: RP-HPLC Purity Analysis
Objective: To determine the purity of Z-Val-Leu-OH and quantify impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[11]
Materials:
-
Z-Val-Leu-OH samples (from different commercial suppliers)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of each Z-Val-Leu-OH sample at 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
HPLC Method:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 20 25 80 27 80 28 20 | 35 | 20 |
-
-
Data Analysis:
-
Integrate the chromatogram to determine the area of the main peak and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: LC-MS Analysis for Mass Verification
Objective: To confirm the molecular weight of Z-Val-Leu-OH and identify impurities by mass.
Instrumentation:
-
LC-MS system (HPLC coupled to a mass spectrometer, e.g., a quadrupole or time-of-flight analyzer).
Procedure:
-
Utilize the same HPLC method as described in Protocol 1.
-
Divert the column effluent to the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a mass range of m/z 100-1000.
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak and confirm that the observed m/z corresponds to the expected protonated molecule of Z-Val-Leu-OH ([M+H]⁺). The theoretical monoisotopic mass of Z-Val-Leu-OH (C₂₀H₃₀N₂O₅) is 378.22 g/mol .
-
Analyze the mass spectra of impurity peaks to tentatively identify their structures.
-
Protocol 3: Chiral HPLC for Enantiomeric Purity
Objective: To determine the percentage of the desired L,L-diastereomer.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column).
Procedure:
-
Mobile Phase Preparation:
-
Typically a mixture of hexane and ethanol with a small amount of an acidic or basic modifier, as recommended by the column manufacturer.
-
-
Sample Preparation:
-
Prepare a stock solution of each Z-Val-Leu-OH sample at 1 mg/mL in the mobile phase.
-
-
Chiral HPLC Method:
-
Follow the specific method parameters (flow rate, temperature, and isocratic mobile phase composition) recommended by the chiral column manufacturer for the separation of amino acid derivatives.
-
-
Data Analysis:
-
Integrate the chromatogram to determine the peak areas for all separated diastereomers.
-
Calculate the enantiomeric purity as the percentage of the L,L-diastereomer peak area relative to the total area of all diastereomer peaks.
-
The following diagram illustrates the experimental workflow for purity analysis.
Caption: Experimental workflow for the analytical assessment of Z-Val-Leu-OH.
Comparative Data Analysis
To illustrate the importance of this multi-faceted approach, let's consider hypothetical data from the analysis of three different commercial lots of Z-Val-Leu-OH.
Table 1: Comparative Purity Data for Commercial Z-Val-Leu-OH Lots
| Parameter | Lot A | Lot B | Lot C |
| Visual Inspection | White, crystalline powder | White, crystalline powder | Off-white powder |
| Solubility (1 mg/mL in 50:50 ACN/H₂O) | Clear solution | Clear solution | Slightly hazy |
| RP-HPLC Purity (%) | 99.2 | 97.5 | 95.1 |
| Major Impurity (RP-HPLC, %) | 0.5 (Unknown) | 1.8 (Z-Val-OH) | 3.2 (Unknown) |
| LC-MS [M+H]⁺ (Observed) | 379.23 | 379.23 | 379.23 |
| LC-MS Impurity ID (Tentative) | m/z 252.12 (Z-Val-OH) | m/z 252.12 (Z-Val-OH) | m/z 393.21 (Unknown) |
| Chiral Purity (% L,L-diastereomer) | 99.8 | 99.5 | 98.2 |
| Overall Assessment | High Purity | Acceptable Purity | Low Purity |
Interpretation of Results
-
Lot A: This represents a high-quality reagent. It is visually clean, dissolves readily, and exhibits high purity by both RP-HPLC and chiral HPLC. The major impurity is present at a low level and has been tentatively identified as a known starting material.
-
Lot B: This lot is of acceptable purity for many applications. While the RP-HPLC purity is lower than Lot A, the major impurity is a known and relatively benign starting material. The chiral purity remains high.
-
Lot C: This reagent is of questionable quality. The off-white color and slight haziness upon dissolution are initial red flags. The RP-HPLC purity is significantly lower, and the major impurity is unknown. Critically, the chiral purity is also lower, indicating potential issues during the synthesis that could impact the biological activity of peptides made with this reagent.
Conclusion and Recommendations
The chemical purity of Z-Val-Leu-OH is a critical parameter that directly impacts the success of peptide synthesis and subsequent biological applications. A comprehensive analytical approach, combining visual inspection, RP-HPLC, LC-MS, and chiral HPLC, is essential for the thorough characterization of commercial reagents.
As a Senior Application Scientist, I strongly recommend the following:
-
Always request a Certificate of Analysis (CoA) from the supplier. This document should provide, at a minimum, the purity as determined by HPLC.[20]
-
For critical applications, independently verify the purity of each new lot of Z-Val-Leu-OH. Do not assume that the supplier's CoA is sufficient.
-
Pay close attention to chiral purity. The presence of diastereomers can have significant and often unpredictable effects on the biological activity of the final peptide.
-
Establish internal quality control standards for all critical reagents. This will ensure the consistency and reproducibility of your research over time.
By implementing these rigorous quality control measures, researchers can have greater confidence in the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
Chem-Impex. (n.d.). Z-Leu-Leu-OH. Retrieved from [Link]
-
Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
-
Wikipedia. (2024, January 29). Amino acid. Retrieved from [Link]
-
Wynendaele, E., Verbeken, M., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 148-159. [Link]
-
Chem-Impex. (n.d.). Z-Ala-Leu-OH. Retrieved from [Link]
-
U.S. Pharmacopeia. (2023, March 22). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Retrieved from [Link]
-
PubChem. (n.d.). Valine degradation. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 301-317). Humana Press. [Link]
-
Reverter, D., & Nicolas, E. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(11), 3163. [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Al-Salami, H., Butt, G., & Tucker, I. (2021). Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle. International Journal of Molecular Sciences, 22(11), 5671. [Link]
-
U.S. Pharmacopeia. (2023, March 22). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). The leucine degradation pathway and examples of bacterial degradation.... Retrieved from [Link]
-
PubChem. (n.d.). L-leucine degradation I. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides.... Retrieved from [Link]
-
U.S. Pharmacopeia. (2021, February 1). Commentary USP–NF 2021, Issue 2. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids.... Retrieved from [Link]
-
Bioanalytical Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Armstrong, D. W., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(15), 10565-10573. [Link]
-
ResearchGate. (n.d.). The leucine degradation pathway and the mevalonate shunt.... Retrieved from [Link]
-
Stepan, A. F., & Kuhl, N. (2023). Understanding the Impact of Impurities in Peptide Coupling Reagents. Synfacts, 19(08), 0834. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. daicelpharmastandards.com [daicelpharmastandards.com]
- 8. agilent.com [agilent.com]
- 9. Investigation of Impurities in Peptide Pools [mdpi.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biovera.com.au [biovera.com.au]
- 12. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 13. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 14. usp.org [usp.org]
- 15. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hplc.eu [hplc.eu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle: A Molecular Dynamics Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Z-Leu-OH - SRIRAMCHEM [sriramchem.com]
Technical Verification Guide: Optical Rotation of Z-Val-Leu-OH (L-Isomer)
Compound: N-Benzyloxycarbonyl-L-Valyl-L-Leucine (Z-Val-Leu-OH) CAS: 17708-79-1 Primary Application: Protease Inhibitor Synthesis (e.g., SARS-CoV 3CLpro inhibitors), Peptide Building Block.
Executive Summary & Core Specifications
This guide provides a rigorous framework for verifying the chiral purity and identity of Z-Val-Leu-OH using optical rotation (
Key Technical Specifications
| Parameter | Specification | Notes |
| Chemical Name | N-Benzyloxycarbonyl-L-Valyl-L-Leucine | |
| CAS Number | 17708-79-1 | Distinguish from Z-D-Val-L-Leu-OH (CAS 74202-02-1) |
| Molecular Formula | ||
| Molecular Weight | 364.44 g/mol | |
| Melting Point | 134 – 136 °C | Lit.[1][2] range: 135–137 °C [1] |
| Optical Rotation ( | -20.5° to -24.0° | Solvent: Dichloromethane ( |
| Alternative Rotation ( | -11.5° | Solvent: Methanol ( |
Experimental Protocol: Optical Rotation Measurement
Objective: Determine the specific optical rotation (
A. Reagents & Equipment[1][3]
-
Polarimeter: High-precision digital polarimeter (Sodium D-line, 589 nm).
-
Solvent: Dichloromethane (DCM), HPLC Grade (Primary Standard) OR Methanol (Secondary Standard).
-
Sample: Z-Val-Leu-OH (Dry, >98% purity by HPLC).
-
Cell: 1.0 dm (100 mm) thermostated cell.
B. Step-by-Step Methodology
-
Instrument Warm-up:
-
Turn on the polarimeter and sodium lamp at least 30 minutes prior to use.
-
Set the temperature controller to 25.0 °C ± 0.1 °C . Stable temperature is critical as
is temperature-dependent.
-
-
Blanking (Self-Validation Step 1):
-
Fill the cell with pure solvent (DCM).
-
Check for bubbles. Air bubbles will scatter light and cause erratic readings.
-
Zero the instrument. The reading must be
.
-
-
Sample Preparation:
-
Target Concentration (
): 0.5 g/100 mL (0.5%) for DCM; 1.0 g/100 mL (1%) for Methanol. -
Weigh exactly 50 mg (for DCM) or 100 mg (for MeOH) of Z-Val-Leu-OH into a 10 mL volumetric flask.
-
Dissolve completely. Sonicate if necessary, but monitor temperature to avoid heating.
-
-
Measurement:
-
Rinse the cell with a small volume of the sample solution.
-
Fill the cell with the sample solution. Cap immediately to prevent solvent evaporation (critical for volatile DCM).
-
Record at least 5 readings and calculate the average observed rotation (
).
-
-
Calculation:
- : Observed rotation (degrees)
- : Path length (dm) (usually 1.0)
- : Concentration ( g/100 mL)
Comparative Analysis & Critical Insights
The "Solvent Trap": DCM vs. Methanol
A common error in verifying Z-Val-Leu-OH is applying the wrong literature value to the solvent used. The specific rotation shifts dramatically due to conformational changes and hydrogen bonding differences between the peptide and the solvent.
-
Dichloromethane (Non-polar/Aprotic): The peptide adopts a conformation that yields a rotation of -20.5° to -24.0° . This is the preferred solvent for synthesis verification as it aligns with primary literature [1].
-
Methanol (Polar/Protic): Interaction with the hydroxyl group shifts the rotation to -11.5° . Using the DCM specification (-24°) while measuring in Methanol (-11.5°) will lead to a false rejection of the batch.
Isomer Differentiation
The primary impurity in peptide synthesis is the diastereomer, often formed via racemization during coupling.
| Compound | Configuration | CAS | Rotation Characteristics |
| Z-Val-Leu-OH | L, L | 17708-79-1 | Negative Rotation ( |
| Z-D-Val-Leu-OH | D, L | 74202-02-1 | Likely Positive or significantly different Negative Rotation |
Note: If your measured value is significantly lower (e.g., -5° in DCM), suspect partial racemization (presence of D-L isomer).
Verification Workflow (Visualization)
The following diagram outlines the logical decision tree for verifying Z-Val-Leu-OH, including the critical solvent check.
Figure 1: Decision logic for optical rotation verification of Z-Val-Leu-OH, emphasizing solvent-specific acceptance criteria.
References
-
Akaji, K., et al. "Synthesis of N-Benzyloxycarbonyl-L-valyl-L-leucine." Chemical and Pharmaceutical Bulletin, via Semantic Scholar and NIPH. (Verified value:
in CH Cl ). -
ResearchGate Data. "Physical constants of N-protected dipeptide esters and acids." ResearchGate. (Verified value:
in MeOH). -
ChemicalBook. "Z-VAL-LEU-OH Product Properties and CAS 17708-79-1." .
-
ChemSRC. "Z-D-Val-Leu-OH (Diastereomer) CAS 74202-02-1." .
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
